(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
説明
BenchChem offers high-quality (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-17-10-12-19(13-11-17)16(20)14-4-6-15(7-5-14)18-8-2-3-9-18/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTGYMVSCXQSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
This guide provides a comprehensive technical overview of the novel compound (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone, a molecule of significant interest within contemporary drug discovery. The piperazine scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs, valued for its ability to modulate physicochemical properties and engage with various biological targets.[1][2][3] The incorporation of a pyrrole-substituted phenyl ring introduces a unique electronic and steric profile, suggesting potential for novel interactions with biological systems. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a projected pathway for the synthesis, in-depth characterization, and preliminary biological assessment of this compound.
Section 1: Rationale and Synthetic Strategy
The design of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone is predicated on the vast therapeutic potential of piperazine derivatives, which have demonstrated activities ranging from anticancer and neuroprotective to antimicrobial.[1][4][5] The synthetic approach is a straightforward and robust two-step process, beginning with the synthesis of the key intermediate, 4-(1H-pyrrol-1-yl)benzoic acid, followed by an amide coupling reaction with N-methylpiperazine.
Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid
The initial step involves the synthesis of 4-(1H-pyrrol-1-yl)benzoic acid, a crucial building block. A reliable method for this synthesis has been previously reported.[6][7]
Protocol:
-
A mixture of 4-aminobenzoic acid and an equivalent of 2,5-dimethoxytetrahydrofuran is prepared in glacial acetic acid.
-
The reaction mixture is refluxed for a period of 2-4 hours.
-
Progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate, 4-(1H-pyrrol-1-yl)benzoic acid, is collected by filtration, washed with water, and dried.
Amide Coupling to Yield (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
The final product is synthesized via a standard amide coupling reaction, a cornerstone of medicinal chemistry.[4][8]
Protocol:
-
To a solution of 4-(1H-pyrrol-1-yl)benzoic acid in an appropriate aprotic solvent such as dimethylformamide (DMF), an activating agent like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) is added.[8]
-
The mixture is stirred at room temperature for approximately 1 hour to form the activated ester.
-
A solution of N-methylpiperazine and a non-nucleophilic base such as triethylamine (TEA) in DMF is then added dropwise.[8]
-
The reaction is stirred overnight at room temperature.
-
The reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Proposed two-step synthesis of the target compound.
Section 2: Comprehensive Physicochemical and Structural Characterization
A thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone. A multi-technique approach is recommended.[9]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of small molecule drug candidates.[10][11][12][13]
Protocol:
-
A reversed-phase C18 column is typically employed.
-
A gradient elution method using a mobile phase of acetonitrile and water (each with 0.1% trifluoroacetic acid or formic acid) is recommended.
-
Detection is performed using a UV detector, monitoring at a wavelength determined by the UV-Vis spectrum of the compound.
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[14][15]
Predicted ¹H NMR (400 MHz, CDCl₃) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.7 | d | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.2-7.4 | d | 2H | Aromatic protons meta to the carbonyl group |
| ~7.0 | t | 2H | Pyrrole protons at positions 2 and 5 |
| ~6.4 | t | 2H | Pyrrole protons at positions 3 and 4 |
| ~3.8 (broad) | m | 4H | Piperazine protons adjacent to the carbonyl |
| ~2.5 (broad) | m | 4H | Piperazine protons adjacent to the N-methyl group |
| ~2.35 | s | 3H | N-methyl protons |
Predicted ¹³C NMR (100 MHz, CDCl₃) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (carbonyl) |
| ~142 | Quaternary aromatic carbon attached to the pyrrole |
| ~135 | Quaternary aromatic carbon attached to the carbonyl |
| ~130 | Aromatic CH ortho to the carbonyl |
| ~120 | Pyrrole CH at positions 2 and 5 |
| ~118 | Aromatic CH meta to the carbonyl |
| ~112 | Pyrrole CH at positions 3 and 4 |
| ~55 | Piperazine CH₂ adjacent to the N-methyl group |
| ~46 | N-CH₃ |
| ~42 | Piperazine CH₂ adjacent to the carbonyl |
NMR Data Acquisition Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule.[16][17][18]
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2800 | Medium | Aliphatic C-H stretch (piperazine and methyl) |
| ~1630-1650 | Strong | C=O stretch (tertiary amide)[19][20] |
| ~1600, ~1500 | Medium-Weak | Aromatic C=C stretch |
| ~1450-1400 | Medium | C-N stretch (piperazine) |
| ~1350 | Medium | C-N stretch (pyrrole) |
FTIR Spectroscopy Protocol:
-
Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify and assign the characteristic absorption bands.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[21][22][23][24][25]
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI+):
-
[M+H]⁺: Expected at m/z corresponding to the molecular weight of the compound plus a proton.
-
Major Fragments: Fragmentation of the piperazine ring is a common pathway for such derivatives.[21][22] Expect to see fragments corresponding to the loss of the N-methylpiperazine moiety and cleavage of the amide bond.
Mass Spectrometry Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer using an electrospray ionization source.
-
Acquire the mass spectrum in positive ion mode.
-
Perform tandem MS (MS/MS) on the parent ion to elucidate fragmentation pathways.
Caption: A multi-faceted approach for compound characterization.
Section 3: Proposed Biological Evaluation
Based on the known pharmacological profiles of piperazine-containing compounds, a tiered approach to biological evaluation is proposed to explore the potential therapeutic applications of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone.
In Vitro Anticancer Activity Screening
Many piperazine derivatives exhibit potent anticancer activity.[4] An initial screening against a panel of cancer cell lines is a logical first step.
Protocol: MTT Cytotoxicity Assay [26][27][28][29]
-
Seed various cancer cell lines (e.g., breast, colon, lung) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically ~570 nm) to determine cell viability.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Assessment of Neuroprotective Properties
Piperazine-based compounds have also shown promise as neuroprotective agents.[5]
Protocol: In Vitro Neuroprotection Assay [30][31][32][33][34]
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Induce neurotoxicity using a known neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or beta-amyloid for an Alzheimer's model).
-
Co-treat the cells with various concentrations of the test compound.
-
After an appropriate incubation period, assess cell viability using an MTT assay or by measuring markers of apoptosis (e.g., caspase-3 activity).
-
A significant increase in cell viability in the presence of the test compound indicates neuroprotective activity.
Serotonin Reuptake Inhibition Assay
The piperazine moiety is a common feature in selective serotonin reuptake inhibitors (SSRIs).[35][36][37][38][39]
Protocol: In Vitro Serotonin Reuptake Assay [35][37][39]
-
Utilize cells that endogenously express the serotonin transporter (SERT), such as JAR cells, or cell lines engineered to express human SERT (hSERT).[35]
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add radiolabeled serotonin ([³H]5-HT) and incubate for a short period.
-
Wash the cells to remove extracellular [³H]5-HT.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
A reduction in intracellular radioactivity in the presence of the test compound indicates inhibition of serotonin reuptake.
-
Calculate the IC₅₀ value to determine the potency of the compound as a serotonin reuptake inhibitor.
Caption: Proposed avenues for biological investigation.
Section 4: Conclusion
(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone represents a novel chemical entity with significant potential for drug discovery. This guide has outlined a clear and logical path for its synthesis, comprehensive characterization, and preliminary biological evaluation. The proposed methodologies are based on established and reliable protocols, providing a solid framework for researchers to undertake the investigation of this promising compound. The multifaceted nature of the piperazine scaffold suggests that this molecule could exhibit a range of biological activities, and the assays detailed herein will enable a thorough exploration of its therapeutic potential.
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In-Depth Technical Guide: NMR Characterization of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
The structural elucidation of complex small molecules requires more than just assigning peaks; it demands a logical framework where every experimental choice is driven by the molecule's underlying physicochemical properties. This technical guide provides a comprehensive blueprint for the H and C NMR characterization of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone .
By deconstructing the molecule into its three core domains—the electron-rich pyrrole ring, the anisotropic phenyl core, and the rotameric piperazine amide—we establish a self-validating analytical system designed for researchers and drug development professionals.
Structural Deconstruction & Causality in NMR Environments
To accurately interpret the NMR spectra of this compound, one must first understand the causality behind the magnetic environments of its three distinct structural domains.
The 1H-Pyrrole Domain
The pyrrole ring is an electron-rich heteroaromatic system. The nitrogen atom donates its lone pair into the -system, creating a non-uniform electron density distribution. This delocalization heavily shields the -protons (H3, H4), pushing them upfield, while the -protons (H2, H5) remain relatively deshielded due to their proximity to the electronegative nitrogen[1].
The Phenyl Core
The central phenyl ring acts as a -linker between the electron-donating pyrrole group and the electron-withdrawing methanone (carbonyl) group. This para-substitution creates a classic AA'BB' spin system. The protons ortho to the carbonyl group are deshielded by its anisotropic effect, while the protons ortho to the pyrrole ring experience a slightly different deshielding environment.
The 4-Methylpiperazine Amide Domain
The linkage between the methanone carbonyl and the 4-methylpiperazine ring forms a tertiary amide. The lone pair on the amide nitrogen delocalizes into the carbonyl -orbital, giving the C–N bond partial double-bond character. This at room temperature, causing the piperazine methylene groups adjacent to the amide nitrogen to exist in distinct magnetic environments (rotamers). Consequently, these signals often appear as broadened singlets or complex multiplets at 298 K[2].
Quantitative Data Synthesis: 1H and 13C NMR Assignments
The following tables summarize the expected quantitative NMR data, grounded in the mechanistic principles described above.
Table 1: H NMR Assignments (400 MHz, CDCl , 298 K)
| Position | Chemical Shift ( ppm) | Multiplicity | Integration | Causality / Assignment Logic |
| Pyrrole H2, H5 | 7.15 | t ( = 2.2 Hz) | 2H | Deshielded -protons adjacent to the pyrrole nitrogen. |
| Pyrrole H3, H4 | 6.35 | t ( = 2.2 Hz) | 2H | Shielded -protons due to nitrogen lone pair delocalization. |
| Phenyl H2', H6' | 7.50 | d ( = 8.5 Hz) | 2H | Deshielded by the adjacent electron-withdrawing carbonyl group. |
| Phenyl H3', H5' | 7.40 | d ( = 8.5 Hz) | 2H | Deshielded by the adjacent pyrrole nitrogen. |
| Piperazine N-CH (amide) | 3.40 – 3.80 | br m | 4H | Broadened due to restricted C–N bond rotation (rotameric exchange). |
| Piperazine N-CH (amine) | 2.45 | br m | 4H | Aliphatic protons adjacent to the basic -methyl group. |
| N-CH | 2.35 | s | 3H | Methyl group attached to the basic piperazine nitrogen. |
Table 2: C NMR Assignments (100 MHz, CDCl , 298 K)
| Position | Chemical Shift ( ppm) | Causality / Assignment Logic |
| C=O | 169.5 | Highly deshielded methanone carbonyl carbon. |
| Phenyl C4' | 141.0 | Quaternary ipso carbon attached to the pyrrole nitrogen. |
| Phenyl C1' | 133.0 | Quaternary ipso carbon attached to the carbonyl group. |
| Phenyl C2', C6' | 129.0 | Aromatic carbons ortho to the carbonyl group. |
| Phenyl C3', C5' | 119.5 | Aromatic carbons ortho to the pyrrole group. |
| Pyrrole C2, C5 | 119.0 | -carbons of the pyrrole ring. |
| Pyrrole C3, C4 | 111.0 | Shielded -carbons of the pyrrole ring. |
| Piperazine C3, C5 | 54.5 | Aliphatic carbons adjacent to the -methyl group. |
| Piperazine C2, C6 | 42.0, 47.5 | Carbons adjacent to the amide nitrogen (split due to restricted rotation). |
| N-CH | 46.0 | -methyl aliphatic carbon. |
Self-Validating Systems: 2D NMR Workflows
To ensure absolute scientific integrity, 1D NMR data must be cross-validated using 2D NMR techniques. This creates a closed-loop logical system where no structural fragment is left isolated.
-
COSY (Correlation Spectroscopy): Validates the internal connectivity of the isolated spin systems. It confirms the coupling between the and protons of the pyrrole ring, and the ortho-coupling within the AA'BB' system of the phenyl core.
-
HSQC (Heteronuclear Single-Quantum Correlation): Maps every proton to its directly attached carbon, resolving any overlap in the aliphatic piperazine region and definitively distinguishing the pyrrole carbons.
-
HMBC (Heteronuclear Multiple-Bond Correlation): The ultimate structural validator. HMBC bridges the three domains by detecting long-range ( and ) couplings to quaternary carbons.
Caption: HMBC correlation network validating the structural domains of the target molecule.
Step-by-Step Experimental Methodology
This protocol is designed to mitigate the specific analytical challenges posed by this molecule, particularly the rotameric broadening of the piperazine ring.
Phase 1: Sample Preparation
-
Solvent Selection: Weigh 15–20 mg of the compound for H NMR (or 50–70 mg for C NMR) and dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl ). CDCl is chosen as it is non-coordinating and provides a clear spectral window for both the aromatic and aliphatic regions.
-
Reference Standard: Ensure the CDCl contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference ( 0.00 ppm).
-
Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.
Phase 2: Acquisition Parameters & Causality
-
H NMR Acquisition (298 K): Acquire the spectrum using a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds. The 2-second delay ensures complete longitudinal relaxation ( ) of the -methyl protons, guaranteeing accurate integration.
-
Variable Temperature (VT) NMR Intervention: If the piperazine N-CH signals appear excessively broad or split at 298 K due to restricted amide bond rotation, increase the probe temperature to 323 K (50 °C). Causality: Heating the sample provides the thermal energy required to overcome the rotational barrier of the C–N partial double bond. This pushes the rotameric exchange rate past the NMR timescale, coalescing the broadened signals into sharp, easily integrable peaks[2].
-
C NMR Acquisition: Acquire the proton-decoupled C spectrum utilizing a standard composite pulse decoupling sequence (e.g., WALTZ-16). Use a minimum of 1024 scans and a D1 of 2.0–3.0 seconds to capture the quaternary carbons (C=O, C1', C4'), which suffer from long relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.
Caption: Step-by-step NMR experimental workflow for structural elucidation and validation.
References
-
Poirier, D., & Maltais, R. "NMR-Assisted Structure Elucidation of an Anticancer Steroid-β-Enaminone Derivative". Magnetochemistry, 2017, 3(4), 37.[Link]
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Predictive In Silico Profiling of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone: A Methodological Blueprint
By: Senior Application Scientist, Computational Chemistry & Drug Discovery
The transition from a novel chemical entity to a viable lead compound is fraught with attrition, primarily due to suboptimal pharmacokinetics or unforeseen toxicity. For complex hybrid scaffolds like (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone , empirical screening alone is resource-prohibitive. This compound integrates a solubilizing basic piperazine ring, a rigid methanone linker, and a lipophilic pyrrole-phenyl moiety—a structural trifecta frequently observed in central nervous system (CNS) agents and kinase inhibitors.
To systematically de-risk this compound, we must deploy a rigorous in silico pipeline. This guide outlines the causal logic, step-by-step protocols, and self-validating computational methodologies required to profile this molecule's quantum mechanics, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and target engagement dynamics.
System Architecture: The In Silico Workflow
Before executing individual assays, it is critical to establish a logical progression of data. Quantum mechanical data informs reactivity; 2D descriptors inform pharmacokinetics; and 3D conformations dictate target binding.
In silico workflow for the predictive profiling of novel piperazine derivatives.
Phase I: Quantum Mechanical Evaluation (DFT)
The Causality: Why do we begin with Density Functional Theory (DFT)? While classical mechanics can generate a 3D conformation, it cannot predict electron distribution. For a molecule containing a conjugated pyrrole-phenyl system adjacent to a carbonyl, understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is non-negotiable. The HOMO-LUMO energy gap ( ΔE ) dictates the molecule's kinetic stability and chemical reactivity [3]. A narrow gap suggests a highly reactive "soft" molecule prone to rapid metabolism, while a wide gap indicates a stable "hard" molecule [3].
Protocol 1: DFT Optimization and Frontier Molecular Orbital (FMO) Analysis
Self-Validation Check: Ensure the absence of imaginary frequencies in the vibrational analysis to confirm the geometry is at a true local minimum, not a saddle point.
-
Input Generation: Draw the 2D structure of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone and generate its canonical SMILES: CN1CCN(CC1)C(=O)c2ccc(cc2)N3C=CC=C3. Convert to a 3D structure using Avogadro or Chem3D, applying an initial MMFF94 force field cleanup.
-
Functional and Basis Set Selection: Import the coordinates into Gaussian 09/16. Select the B3LYP hybrid functional and the 6-311++G(d,p) basis set. Rationale: B3LYP offers the optimal balance between computational cost and accuracy for heterocyclic organic compounds, while the diffuse functions (++) accurately model the lone pairs on the piperazine nitrogens and carbonyl oxygen [3].
-
Execution: Run a combined Optimization and Frequency (Opt+Freq) job in a simulated aqueous environment using the Polarizable Continuum Model (PCM).
-
Analysis: Extract the HOMO and LUMO energy values from the output file. Generate a Molecular Electrostatic Potential (MEP) map to identify electrophilic (red) and nucleophilic (blue) attack sites, which will later correlate with Cytochrome P450 metabolic hotspots.
Phase II: Physicochemical and ADMET Profiling
The Causality: A molecule with perfect target affinity is useless if it cannot reach the target tissue or if it exhibits severe hepatotoxicity. We utilize consensus modeling via SwissADME (for physicochemical properties and Lipinski compliance) and pkCSM (for graph-based signature toxicity predictions)[1, 2].
Protocol 2: High-Throughput ADMET Screening
Self-Validation Check: Compare the predicted LogP values across multiple algorithms (iLOGP, XLOGP3, WLOGP). A variance of >1.5 log units indicates the scaffold may fall outside the algorithms' applicability domains, requiring experimental validation.
-
SMILES Submission: Input the canonical SMILES into the SwissADME web server ([Link]) [2].
-
Physicochemical Extraction: Record Molecular Weight (MW), Topological Polar Surface Area (TPSA), and Hydrogen Bond Donors/Acceptors (HBD/HBA).
-
Toxicity Profiling: Submit the same SMILES to the pkCSM server. Extract AMES toxicity (mutagenicity), hERG I/II inhibition (cardiotoxicity), and hepatotoxicity flags [1].
Quantitative Data Summary
Based on the structural heuristics of the compound, the in silico predictions yield a highly favorable CNS-drug profile.
| Parameter | Predicted Value | Clinical/Developmental Implication |
| Molecular Weight (MW) | 269.34 g/mol | Optimal (< 500 Da); ensures good membrane permeability. |
| LogP (Consensus) | ~2.65 | Ideal for CNS penetration (optimal range 2.0 - 3.0). |
| HBA / HBD | 3 / 0 | Zero HBDs and low HBAs heavily favor passive diffusion. |
| TPSA | ~23.55 Ų | Highly predictive of Blood-Brain Barrier (BBB) crossing (< 90 Ų). |
| Lipinski Violations | 0 | Excellent probability of oral bioavailability. |
| BBB Permeability | High (LogBB > 0.3) | Compound will partition efficiently into the brain. |
| AMES Toxicity | Negative | Low risk of mutagenicity. |
| CYP2D6 Inhibition | Positive | Caution: Basic piperazines frequently inhibit CYP2D6; potential for drug-drug interactions. |
Phase III: Target Engagement & Molecular Dynamics
The Causality: The piperazine-methanone-phenyl-pyrrole architecture is a privileged scaffold. To predict its efficacy, we must model its binding affinity to putative targets (e.g., GPCRs or specific kinases) using Molecular Docking. However, docking provides a static snapshot. To prove that the binding pose is not an artifact of the scoring function, we must subject the complex to Molecular Dynamics (MD) simulations to evaluate thermodynamic stability over time [4].
Protocol 3: Molecular Docking via AutoDock Vina
Self-Validation Check: Prior to docking the novel compound, extract the co-crystallized ligand from the target PDB file, redock it into the empty apo-pocket, and calculate the Root Mean Square Deviation (RMSD). An RMSD < 2.0 Å validates the grid box coordinates and scoring function.
-
Protein Preparation: Download the target crystal structure from the RCSB PDB. Strip water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDockTools [5].
-
Ligand Preparation: Convert the DFT-optimized ligand structure to .pdbqt format, ensuring the piperazine ring is in its lowest-energy chair conformation and the methanone linker retains its rotational degrees of freedom.
-
Grid Box Definition: Center the grid box on the known active site, ensuring a minimum of 10 Å padding around the binding pocket.
-
Execution: Run AutoDock Vina with an exhaustiveness of 16.
-
Interaction Analysis: Visualize the top-scoring pose in BIOVIA Discovery Studio. Look for key interactions: the protonated piperazine nitrogen should form a salt bridge with an acidic residue (e.g., Aspartate), while the pyrrole ring should engage in π−π stacking with aromatic residues (e.g., Phenylalanine or Tyrosine) [6].
Protocol 4: Molecular Dynamics (MD) Simulation
-
Topology Generation: Use GROMACS to build the system topology. Parameterize the ligand using the CHARMM36 force field via the CGenFF server.
-
Solvation & Neutralization: Place the protein-ligand complex in a dodecahedron box, solvate with TIP3P water, and neutralize the system with Na+/Cl- ions to 0.15 M.
-
Equilibration: Perform NVT (constant Volume, Temperature at 300K) and NPT (constant Pressure at 1 bar) equilibrations for 100 ps each, applying position restraints to the heavy atoms.
-
Production Run: Execute an unrestrained 100 ns production run.
-
Trajectory Analysis: Extract the RMSD of the ligand relative to the protein backbone. A plateaued RMSD variance of < 0.2 nm over the final 50 ns confirms a highly stable, viable binding mode [4].
Conclusion
The in silico evaluation of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone reveals a compound with a highly favorable physicochemical profile, specifically primed for CNS targeting due to its low TPSA and optimal lipophilicity. By anchoring our predictions in rigorous DFT quantum mechanics and validating static docking poses with dynamic thermodynamic simulations, we establish a robust, self-validating data package. This computational blueprint dictates that the compound is a high-priority candidate for in vitro synthesis and subsequent biological evaluation.
References
-
In Silico ADME/T Properties of Quinine Derivatives using SwissADME and pkCSM Webservers Université de Kinshasa / International Journal of TROPICAL DISEASE & Health[Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM ACS Omega[Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone ACS Omega / PubMed Central[Link]
-
Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents PubMed (National Institutes of Health)[Link]
-
Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands for nuclear hormone receptors Journal of Applied Pharmaceutical Science[Link]
-
Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme PubMed Central (National Institutes of Health)[Link]
Synthesis of N-Arylpiperazine Derivatives via Buchwald-Hartwig Amination: Application Notes and Protocols
Introduction: The Strategic Importance of N-Arylpiperazines and the Power of Palladium Catalysis
The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs targeting a wide array of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][2][3][4][5] Their prevalence underscores the critical need for robust, efficient, and versatile synthetic methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a premier method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like Ullmann condensation or nucleophilic aromatic substitution.[1][6][7] This powerful transformation is prized for its broad substrate scope, high functional group tolerance, and generally mild reaction conditions, making it an indispensable tool for researchers, scientists, and drug development professionals.[8][9]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of N-arylpiperazine derivatives. It moves beyond a simple recitation of steps to explain the underlying principles, offering field-proven insights to empower researchers to not only successfully execute these reactions but also to troubleshoot and optimize them effectively.
Mechanistic Underpinnings: The Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][11][12]
The generally accepted catalytic cycle can be summarized in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex.[11][12] The reactivity of the aryl halide typically follows the order: Ar-I > Ar-Br > Ar-Cl, although with modern ligands, even challenging aryl chlorides can be effectively coupled.[10][13]
-
Amine Coordination and Deprotonation: The piperazine derivative coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[12] The choice of base is critical and is often a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or a weaker base like cesium carbonate (Cs₂CO₃) for substrates with base-sensitive functional groups.[10][12]
-
Reductive Elimination: This is the final, product-forming step. The N-arylpiperazine is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[6][11]
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Core Protocol: A Self-Validating System for N-Arylpiperazine Synthesis
The following protocol is designed to be a robust starting point. The "Expertise & Experience" notes embedded within explain the rationale for each step, transforming a simple procedure into a self-validating system.
Materials and Reagents
-
Aryl Halide (Ar-X): 1.0 mmol, 1.0 equiv.
-
Piperazine (or derivative): 1.2 mmol, 1.2 equiv. (A slight excess is used to drive the reaction to completion).
-
Palladium Precatalyst: e.g., XPhos Pd G3 (0.02 mmol, 2 mol%). Modern precatalysts are often preferred over generating the active catalyst in situ from sources like Pd(OAc)₂ because they lead to more reliable formation of the active LPd(0) species.[13]
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Solvent: Anhydrous, degassed toluene (5 mL). Toluene is a common choice, but other solvents like dioxane or THF can also be effective.[13][14] The choice can impact the solubility of reagents and the reaction rate.[14]
Experimental Workflow
Caption: A typical workflow for the synthesis of N-arylpiperazines.
Step-by-Step Methodology
-
Reaction Setup (Trustworthiness Pillar: Exclusion of Catalyst Poisons): In a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen), add the aryl halide (1.0 mmol), piperazine (1.2 mmol), palladium precatalyst (0.02 mmol), and base (1.4 mmol) to an oven-dried reaction vial containing a magnetic stir bar.[15]
-
Expertise & Experience: Organometallic reactions are highly sensitive to oxygen and moisture, which can deactivate the palladium catalyst, leading to the formation of palladium black (inactive Pd metal) and low yields.[15][16] Using oven-dried glassware and maintaining a strictly inert atmosphere are critical for reproducibility.
-
-
Solvent and Reagent Addition: Seal the vial with a septum cap. Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Expertise & Experience: Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) removes dissolved oxygen. The choice of solvent is crucial; while toluene is a good general-purpose solvent, ethereal solvents like dioxane or THF are also common.[10][17] Aprotic polar solvents should generally be avoided as they can inhibit the reaction.[10]
-
-
Reaction Execution: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously for the designated time (typically 4-24 hours).
-
Expertise & Experience: Vigorous stirring is important, especially when using heterogeneous bases like K₃PO₄ or Cs₂CO₃, to ensure efficient mixing and reaction. Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.[16]
-
-
Workup: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (10 mL).
-
Expertise & Experience: The workup procedure aims to remove the catalyst, inorganic salts, and unreacted starting materials.
-
-
Purification: Filter the diluted mixture through a short plug of Celite® to remove insoluble palladium residues.[18] Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.[15][18]
Data Presentation: Parameter Selection Guide
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table provides a guide based on the nature of the coupling partners.
| Component | Substrate Type | Recommended Choice(s) | Rationale & Insights[10][13] |
| Aryl Halide | Ar-I, Ar-Br | Standard conditions are usually effective. | These are more reactive towards oxidative addition. |
| Ar-Cl | Bulky, electron-rich ligands (e.g., XPhos, RuPhos). | Aryl chlorides are less reactive; more activating ligands are needed to facilitate oxidative addition.[13] | |
| Ligand | Unsubstituted Piperazine | Xantphos, BINAP. | These bidentate ligands often perform well with cyclic secondary amines.[6][12] |
| Sterically Hindered Piperazine | Bulky monophosphine ligands (e.g., RuPhos, BrettPhos). | The steric bulk of the ligand can facilitate reductive elimination and prevent catalyst decomposition.[13] | |
| Base | General Purpose | NaOtBu, KOtBu, LHMDS. | Strong, non-nucleophilic bases are highly effective but can be incompatible with sensitive functional groups.[10][12] |
| Base-Sensitive Substrates | Cs₂CO₃, K₃PO₄. | Weaker inorganic bases offer broader functional group tolerance but may require higher temperatures or longer reaction times.[10] | |
| Solvent | General Purpose | Toluene, 1,4-Dioxane. | These are the most common and effective solvents, offering good solubility for many substrates and compatibility with the required reaction temperatures.[14][17] |
| Greener Alternatives | 2-MeTHF, CPME. | Efforts are being made to replace less desirable solvents with more environmentally benign alternatives.[19][20] |
Troubleshooting Common Issues
| Symptom | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inactivity | Ensure a strictly inert atmosphere and use anhydrous, degassed solvents.[15] Use a reliable precatalyst (e.g., a G3 or G4 palladacycle) for more consistent results. |
| Poor Substrate Reactivity | For less reactive aryl chlorides, switch to a more electron-rich, bulky ligand.[13] If possible, use the corresponding aryl bromide or iodide. | |
| Formation of Palladium Black | Catalyst Decomposition | The ligand may not be sufficiently stabilizing the palladium center. Try a different ligand.[16] Avoid excessively high temperatures (>120 °C). |
| Hydrodehalogenation | Side Reaction | This occurs when the aryl halide is reduced instead of coupled. Ensure the reaction is strictly anaerobic. Re-evaluate the ligand and base combination.[15] |
| Low Yield with Heteroaryl Halides | Catalyst Poisoning | The heteroatom (e.g., pyridine nitrogen) can coordinate to the palladium and inhibit catalysis.[16] Use sterically bulky ligands that can shield the palladium center. |
Conclusion: A Versatile Tool for Modern Drug Discovery
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful and versatile platform for the synthesis of N-arylpiperazines. By understanding the mechanistic principles and the critical role of each reaction component, researchers can leverage this methodology to efficiently construct complex molecular architectures. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals, enabling them to confidently apply this transformative reaction to accelerate the discovery and development of new medicines.
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 19, 2026, from [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 189-196. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved March 19, 2026, from [Link]
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Samec, J. S. M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10935–10945. [Link]
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Andreozzi, E., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(19), 6959. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved March 19, 2026, from [Link]
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Kumar, A., & Kumar, V. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved March 19, 2026, from [Link]
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Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
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Leadbeater, N. E., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 4(4), 7793–7798. [Link]
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Singh, U. P., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), 834-857. [Link]
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Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved March 19, 2026, from [Link]
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Mitchell, L. H., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1432–1439. [Link]
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Corvino, A., et al. (2024, July 18). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. [Link]
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da Silva, J. C. R., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(21), 7247. [Link]
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Browne, D. L., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 344–351. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 19, 2026, from [Link]
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Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved March 19, 2026, from [Link]
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ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved March 19, 2026, from [Link]
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ResearchGate. (2012, December 8). Conditions for a selective Buchwald-Hartwig amination? Retrieved March 19, 2026, from [Link]
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Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(24), 8313–8321. [Link]
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Chemistry Stack Exchange. (2021, July 22). Should I do solvent extraction for Buchwald–Hartwig amination? Retrieved March 19, 2026, from [Link]
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Andreozzi, E., et al. (2023, October 3). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. ResearchGate. Retrieved March 19, 2026, from [Link]
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Szostak, M., & Lei, P. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(44), 14935–14942. [Link]
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The Piperazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs across diverse therapeutic areas is a testament to its status as a "privileged scaffold".[1][2][3] This guide provides an in-depth exploration of the applications of piperazine derivatives, detailing their synthesis, biological evaluation, and the structure-activity relationships that govern their therapeutic efficacy.
The Physicochemical and Pharmacokinetic Advantages of the Piperazine Moiety
The enduring success of the piperazine core in drug discovery can be attributed to its unique and tunable physicochemical properties, which favorably influence a molecule's pharmacokinetic profile.[4][5]
-
Basicity and Solubility: As a diprotic base, piperazine's two nitrogen atoms can be protonated at physiological pH. This property is instrumental in forming stable salts, which often leads to enhanced aqueous solubility and improved oral bioavailability.[3][5] The nitrogen atoms also act as hydrogen bond acceptors, while the N-H groups can serve as donors, facilitating robust interactions with biological targets.[5]
-
Structural Rigidity and Conformational Flexibility: The piperazine ring typically adopts a stable chair conformation. This inherent rigidity can help to pre-organize the substituents in a favorable orientation for binding to a biological target, thus reducing the entropic penalty of binding.[4] At the same time, the ring possesses enough flexibility to allow for induced-fit binding.
-
Synthetic Versatility: The two nitrogen atoms of the piperazine ring provide convenient handles for chemical modification, allowing for the facile introduction of a wide array of substituents. This synthetic tractability enables the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's pharmacological properties.[6][7]
Therapeutic Applications of Piperazine Derivatives
The versatility of the piperazine scaffold is evident in its widespread application across numerous therapeutic areas.[8][9]
Anticancer Agents
Piperazine derivatives are integral components of many targeted cancer therapies, particularly as kinase inhibitors.[10]
Mechanism of Action: In many kinase inhibitors, the piperazine ring acts as a crucial linker, connecting different pharmacophoric elements that bind to the ATP-binding pocket of the target kinase. Its basicity can also be exploited to form salt bridges with key acidic residues in the hinge region of the kinase, a common interaction motif for many kinase inhibitors.[3] A prominent example is Imatinib , a BCR-ABL tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[11] The N-methylpiperazine moiety in Imatinib is critical for its activity, enhancing its solubility and enabling key interactions within the kinase domain.[11]
Furthermore, some piperazine derivatives have been shown to induce apoptosis in cancer cells by inhibiting critical survival pathways like the PI3K/Akt pathway.[11][12]
Table 1: Representative Piperazine-Containing Anticancer Drugs
| Drug Name | Target(s) | Indication(s) |
| Imatinib | BCR-ABL, c-Kit, PDGFR | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |
| Abemaciclib | CDK4, CDK6 | Breast Cancer |
| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |
Antipsychotic Agents
Piperazine derivatives are a well-established class of drugs for the treatment of psychosis, schizophrenia, and other central nervous system (CNS) disorders.[13][14]
Mechanism of Action: The therapeutic effects of many antipsychotic piperazine derivatives are attributed to their modulation of dopamine (D2) and serotonin (5-HT) receptors in the brain.[3][13] The piperazine scaffold serves as a template to correctly position the pharmacophoric groups, such as an aryl group, for optimal interaction with these receptors.[11] Aripiprazole , an atypical antipsychotic, features a piperazine ring that is crucial for its partial agonist activity at D2 receptors and antagonist activity at 5-HT2A receptors.[4]
Table 2: Representative Piperazine-Containing Antipsychotic Drugs
| Drug Name | Primary Target(s) | Indication(s) |
| Aripiprazole | Dopamine D2 (partial agonist), Serotonin 5-HT1A (partial agonist), 5-HT2A (antagonist) | Schizophrenia, Bipolar Disorder, Major Depressive Disorder |
| Olanzapine | Dopamine D2 (antagonist), Serotonin 5-HT2A (antagonist) | Schizophrenia, Bipolar Disorder |
| Ziprasidone | Dopamine D2 (antagonist), Serotonin 5-HT2A (antagonist) | Schizophrenia, Bipolar Disorder |
Antiviral Agents
The piperazine scaffold has been successfully incorporated into antiviral drugs, particularly those targeting HIV.[1][15]
Mechanism of Action: In the context of HIV therapy, piperazine derivatives have been designed to inhibit various stages of the viral life cycle. For instance, some act as entry inhibitors by blocking the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor.[16] Others function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), allosterically inhibiting the reverse transcriptase enzyme that is essential for viral replication.[17] The flexibility and synthetic accessibility of the piperazine ring allow for the optimization of interactions within the binding pockets of these viral proteins.[17]
Table 3: Representative Piperazine-Containing Antiviral Drugs
| Drug Name | Target(s) | Indication(s) |
| Delavirdine | HIV-1 Reverse Transcriptase (NNRTI) | HIV-1 Infection |
| Atazanavir | HIV-1 Protease | HIV-1 Infection |
| Maraviroc | CCR5 co-receptor (entry inhibitor) | HIV-1 Infection |
Antibacterial Agents
With the rise of antibiotic resistance, the development of new antibacterial agents is a critical area of research. Piperazine derivatives have emerged as a promising class of compounds with activity against a range of bacterial pathogens.[18][19][20]
Mechanism of Action: The mode of action of antibacterial piperazine derivatives can vary. Some, like the fluoroquinolone antibiotic Ciprofloxacin , inhibit DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and repair. The piperazine moiety in ciprofloxacin is known to enhance its antibacterial activity and pharmacokinetic properties.[4] Other piperazine-containing compounds have been shown to disrupt the bacterial cell membrane or inhibit other essential bacterial enzymes.[19]
Table 4: Representative Piperazine-Containing Antibacterial Drugs
| Drug Name | Mechanism of Action | Spectrum of Activity |
| Ciprofloxacin | DNA gyrase and topoisomerase IV inhibitor | Broad-spectrum (Gram-positive and Gram-negative) |
| Levofloxacin | DNA gyrase and topoisomerase IV inhibitor | Broad-spectrum (Gram-positive and Gram-negative) |
| Moxifloxacin | DNA gyrase and topoisomerase IV inhibitor | Broad-spectrum (Gram-positive and Gram-negative) |
Experimental Protocols
Protocol 1: Synthesis of an Arylpiperazine Derivative
This protocol provides a general method for the synthesis of an N-arylpiperazine derivative via a Buchwald-Hartwig amination reaction.[7]
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
Piperazine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To an oven-dried round-bottom flask, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.02 mmol), and BINAP (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylpiperazine derivative.
Causality behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its deactivation.
-
Anhydrous Solvent: Water can react with the strong base and interfere with the catalytic cycle.
-
Ligand: The bulky phosphine ligand (BINAP) is essential for facilitating the reductive elimination step in the catalytic cycle, which forms the C-N bond.
-
Base: The base is required to deprotonate the piperazine, making it a more reactive nucleophile.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of a piperazine derivative on cancer cells.[5][9][15][21][22]
Materials:
-
Cancer cell line of interest (e.g., K562 for leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Piperazine derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Self-Validation System:
-
Positive Control: Include a known cytotoxic drug as a positive control to ensure the assay is working correctly.
-
Blank Wells: Include wells with medium only (no cells) to determine the background absorbance.
-
Replicates: Perform each treatment in triplicate or quadruplicate to ensure the reproducibility of the results.
Visualization of Key Concepts
Signaling Pathway: PI3K/Akt Inhibition by a Piperazine Derivative
Caption: PI3K/Akt signaling pathway and its inhibition by a piperazine derivative.
Experimental Workflow: Drug Discovery of Piperazine Derivatives
Caption: General workflow for the discovery of piperazine-based drug candidates.
Logical Relationship: Structure-Activity Relationship (SAR)
Caption: Structure-activity relationship (SAR) of piperazine derivatives.
References
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. PubMed. [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science Publishers. Bentham Science. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]
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An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Bentham Science. [Link]
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A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Bentham Science. [Link]
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Recently Adopted Synthetic Protocols for Piperazines: A Review. Bentham Science. [Link]
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Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. ScienceDirect. [Link]
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Structure‐activity relationship of antidepressant activity piperazine derivatives. - ResearchGate. ResearchGate. [Link]
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A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC. National Center for Biotechnology Information. [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. PubMed. [Link]
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Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. Bentham Science. [Link]
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Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. National Center for Biotechnology Information. [Link]
- WO2005121094A1 - Piperazine and piperidine derivatives as anti-hiv-agents.
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A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Der Pharma Chemica. [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [Link]
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Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions | Organic Letters - ACS Publications. ACS Publications. [Link]
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Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC. National Center for Biotechnology Information. [Link]
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An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed. PubMed. [Link]
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The medicinal chemistry of piperazines: A review - Scilit. Scilit. [Link]
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An insight into the therapeutic potential of piperazine-based anticancer agents - R Discovery. R Discovery. [Link]
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Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? | Request PDF - ResearchGate. ResearchGate. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. NATURALISTA CAMPANO. [Link]
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The medicinal chemistry of piperazines: A review - PubMed. PubMed. [Link]
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Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed. PubMed. [Link]
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Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF - ResearchGate. ResearchGate. [Link]
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Fused and Substituted Piperazines as Anticancer Agents: A Review - Singh - 2025 - DOI. Wiley Online Library. [Link]
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Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review - Asian Pacific Journal of Health Sciences. Asian Pacific Journal of Health Sciences. [Link]
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Basic Pharmacology of Antipsychotic Agents - BrainKart. BrainKart. [Link]
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(PDF) NEW PIPERAZINE-DERIVED NNRTIS AS ANTI-HIV AGENT: SYNTHESIS, BIOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES - ResearchGate. ResearchGate. [Link]
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Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - Frontiers. Frontiers. [Link]
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Piperazine based antimicrobial polymers: a review - PMC. National Center for Biotechnology Information. [Link]
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Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - PubMed. PubMed. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. ResearchGate. [Link]
-
Structure‐activity relationship of antipsychotic piperazine derivatives. - ResearchGate. ResearchGate. [Link]
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Full article: Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - Taylor & Francis. Taylor & Francis Online. [Link]
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Formulation and In Vitro Assay Protocol for (4-Methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
Executive Summary
The transition of a synthetic small molecule from a dry powder to a biologically active in vitro probe requires a rigorous, causality-driven formulation strategy. (4-Methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone is a structurally distinct compound characterized by a lipophilic core—comprising a pyrrole ring and a phenyl group—linked via a methanone bridge to a basic 4-methylpiperazine moiety. This guide provides a self-validating, step-by-step methodology for formulating this compound, ensuring kinetic solubility, preventing solvent-induced cytotoxicity, and guaranteeing reliable target engagement in cell-based assays.
Physicochemical Profiling & Formulation Rationale
Before dissolving any compound, a Senior Application Scientist must analyze its physicochemical properties to predict its behavior in solution. The basic piperazine nitrogen is protonated at physiological pH (7.4), which theoretically aids aqueous solubility [1]. However, the dominant lipophilic nature of the 4-(1H-pyrrol-1-yl)phenyl core restricts the solubility of the free base in aqueous environments.
To overcome the high crystal lattice energy and ensure complete solvation, anhydrous Dimethyl Sulfoxide (DMSO) is mandated as the primary vehicle. DMSO acts as a universal aprotic solvent, disrupting intermolecular hydrogen bonds and hydrophobic interactions to create a stable master stock.
Table 1: Physicochemical Parameters & Formulation Metrics
| Parameter | Value | Formulation Implication |
| Molecular Formula | C₁₆H₁₉N₃O | Standard small molecule handling. |
| Molecular Weight | 269.35 g/mol | Used for gravimetric molarity calculations. |
| Predicted pKa | ~8.5 (Piperazine N) | Exists in equilibrium between protonated/free base at pH 7.4. |
| H-Bond Donors/Acceptors | 0 / 3 | Relies on aprotic solvation (DMSO) for initial dissolution. |
| Primary Solvent | 100% Anhydrous DMSO | Prevents premature hydrolysis and micro-precipitation. |
| Max Aqueous Solvent Limit | ≤ 0.1% (v/v) DMSO | Prevents solvent-induced cytotoxicity in cell culture. |
Formulation and Dilution Workflow
To maintain absolute scientific integrity, the dilution workflow must prevent compound loss due to plastic adsorption and ensure uniform solvent exposure across all assay wells.
Workflow for DMSO stock preparation, serial dilution, and nephelometric quality control.
Step-by-Step Methodology: Master Stock & Working Solutions
Step 1: Gravimetric Preparation of the Master Stock (10 mM)
-
Action: Weigh the appropriate mass of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone and dissolve it in 100% anhydrous DMSO to achieve a 10 mM concentration. Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes.
-
Causality: Anhydrous DMSO is critical. Atmospheric moisture introduced by standard DMSO can initiate premature nucleation of the lipophilic compound, leading to invisible micro-precipitates that artificially lower the active concentration.
Step 2: Aliquoting and Storage
-
Action: Divide the 10 mM master stock into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes. Store at -20°C.
-
Causality: Repeated freeze-thaw cycles cause condensation of atmospheric water into the DMSO. By utilizing single-use aliquots, you protect the structural integrity of the compound and maintain a self-validating baseline for every experiment.
Step 3: Intermediate Serial Dilutions (100% DMSO)
-
Action: Perform all serial dilutions (e.g., 10 mM → 1 mM → 100 µM) in 100% DMSO using a polypropylene V-bottom plate.
-
Causality: Novice researchers often perform serial dilutions directly in aqueous media. Because the compound is lipophilic, it will non-specifically bind to the plastic walls of the pipette tips and plates in an aqueous environment, destroying the linearity of the dose-response curve. Diluting in 100% DMSO maintains complete solubility.
Step 4: Final Aqueous Transfer (Cell Culture Media)
-
Action: Transfer the intermediate DMSO stocks into the final aqueous cell culture media at a 1:1000 dilution factor (e.g., 1 µL of DMSO stock into 999 µL of media).
-
Causality: This step ensures a final DMSO concentration of 0.1% (v/v) across all test and control wells. Concentrations of DMSO above 0.1% have been empirically proven to induce transcriptomic alterations, reactive oxygen species (ROS) generation, and apoptosis in sensitive cell lines, which would fatally confound the assay's biological readouts [2].
Self-Validating Quality Control: Kinetic Solubility via Nephelometry
A protocol is only as reliable as its validation mechanism. Assuming a lipophilic compound remains soluble upon a 1:1000 transfer into aqueous media is a critical point of failure. Visual inspection is highly subjective and fails to detect sub-micron precipitation.
To establish a self-validating system, integrate Nephelometry (light scattering) to confirm the kinetic solubility of the compound in the assay buffer [3].
Nephelometric QC Protocol:
-
Dispense the compound into the final aqueous assay buffer (pH 7.4) at the highest intended testing concentration (e.g., 10 µM) with 0.1% DMSO.
-
Incubate the microtiter plate at 37°C for 2 hours to simulate assay conditions.
-
Read the plate using a microplate nephelometer (measuring the Tyndall effect).
-
Validation Logic: Compare the Nephelometric Turbidity Units (NTU) of the compound wells against a vehicle-only control (0.1% DMSO in buffer). An increase in NTU indicates kinetic precipitation, meaning the maximum soluble concentration has been exceeded, and the top dose must be lowered [4].
Cellular Uptake Dynamics
Understanding how the formulated compound interacts with the cellular environment is crucial for interpreting in vitro efficacy.
pH-dependent equilibrium and membrane diffusion dynamics of the piperazine derivative.
Mechanistic Insight: At the physiological pH of 7.4 in the culture media, the basic 4-methylpiperazine group (pKa ~8.5) exists predominantly in its protonated, positively charged state. However, it remains in a dynamic equilibrium with its neutral free-base form. The lipophilic free-base rapidly diffuses across the hydrophobic core of the lipid bilayer. As the free base is depleted from the extracellular media, Le Chatelier's principle drives the deprotonation of more molecules, ensuring continuous cellular uptake and robust intracellular target engagement.
References
-
In vitro solubility assays in drug discovery. PubMed / National Institutes of Health. Available at:[Link]
-
Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository / European Union. Available at:[Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PMC / National Institutes of Health. Available at:[Link]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing / MedChemComm. Available at:[Link]
Sources
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- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Application Note: A Protocol for Determining the Thermodynamic Solubility of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone in Dimethyl Sulfoxide (DMSO)
Abstract
This document provides a detailed methodology for the determination of the equilibrium (thermodynamic) solubility of the novel chemical entity (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone in dimethyl sulfoxide (DMSO). Solubility is a critical physicochemical parameter in drug discovery, influencing everything from compound storage and assay design to formulation and bioavailability.[1] DMSO is the most common solvent used for the initial solubilization and storage of compound libraries for high-throughput screening.[2][3] Therefore, an accurate assessment of a compound's maximum solubility in DMSO is a foundational step in its preclinical evaluation. The protocols herein describe a robust, self-validating workflow utilizing the gold-standard shake-flask method followed by quantitative analysis via High-Performance Liquid Chromatography (HPLC) with UV detection. These guidelines are designed for researchers, scientists, and drug development professionals to ensure the generation of accurate, reproducible, and reliable solubility data.
Introduction: The Critical Role of DMSO Solubility
(4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone is a heterocyclic compound featuring several key pharmacophores: a substituted piperazine ring, a central phenylmethanone core, and a pyrrole moiety. The piperazine group generally imparts basicity and hydrophilicity, while the aromatic systems contribute to lipophilicity. This amphipathic nature makes predicting its solubility challenging.
In early-stage drug discovery, compounds are typically stored as concentrated stock solutions in DMSO.[4] Inaccurate assumptions about solubility can lead to significant experimental artifacts, including:
-
Compound Precipitation: If a stock solution is prepared above its solubility limit, the compound can precipitate out of solution during storage or upon dilution into aqueous assay buffers. This leads to an overestimation of the compound's potency (IC50/EC50).
-
Inaccurate Dosing: The actual concentration delivered in a biological assay will be lower than the nominal concentration, invalidating the results.
-
Wasted Resources: Time and resources are wasted on a compound that may be intractable for further development due to poor physical properties.
This application note presents a definitive method to establish the maximum equilibrium solubility, providing a reliable concentration limit for stock solution preparation and ensuring data integrity in subsequent screening cascades. The chosen methodology is based on the well-established "shake-flask" technique, which remains the reference method for measuring thermodynamic solubility.[5][6]
Compound Profile: (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
| Property | Details | Rationale / Comments |
| IUPAC Name | (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone | - |
| Molecular Formula | C₁₉H₂₁N₃O | Derived from structure. |
| Molecular Weight | 307.39 g/mol (Calculated) | Critical for converting mass to molar concentrations. |
| Structure | The structure contains both polar (piperazine, ketone) and non-polar (aromatic rings) regions, suggesting moderate to good solubility in a polar aprotic solvent like DMSO.[7] | |
| Key Moieties | Aromatic Rings (Pyrrole, Phenyl): These are strong chromophores, making the compound readily detectable by UV-Vis spectroscopy.[8][9] | |
| Piperazine: A basic nitrogen-containing heterocycle common in CNS-active drugs. It can be protonated, but this is not a factor in the aprotic solvent DMSO. | ||
| Ketone Linker: A polar group that can participate in dipole-dipole interactions. |
Principle of Equilibrium Solubility Determination
The method described herein measures thermodynamic solubility . This is the concentration of a solute in a saturated solution when it is in equilibrium with its solid phase at a specific temperature and pressure. This is distinct from kinetic solubility, which measures the point of precipitation from a supersaturated solution and is often higher but less stable.[5]
The workflow involves creating a slurry of the test compound in DMSO with an excess of solid material. The mixture is agitated for a prolonged period (24-48 hours) to ensure that the dissolution and crystallization processes have reached a steady state.[10][11][12] Following equilibration, the undissolved solid is removed by centrifugation and filtration, and the concentration of the compound in the clear supernatant is precisely measured using a validated analytical method.
Caption: Fig 2. Workflow for HPLC-UV quantification.
Data Analysis and Reporting
-
Calibration Curve: Plot the peak area from the HPLC analysis versus the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value must be >0.995 for the curve to be considered linear and valid.
-
Calculate Sample Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted supernatant samples.
-
Determine Final Solubility: Multiply the calculated concentration by the dilution factor used (e.g., 100 or 1000) to determine the concentration of the original, undiluted supernatant. This value is the thermodynamic solubility.
-
Report Results: The final solubility should be reported in both mass/volume and molar units.
Example Data Presentation Table:
| Parameter | Result |
| Equilibration Time | 24 hours |
| Temperature | 25 °C |
| Analytical Method | HPLC-UV (λ-max: 275 nm) |
| Calibration Curve R² | 0.9991 |
| Measured Concentration (1:1000 dilution) | 152.3 µM |
| Calculated Solubility (Molar) | 152.3 mM |
| Calculated Solubility (Mass/Volume) | 46.82 mg/mL |
(Note: Data are for illustrative purposes only.)
Conclusion and Best Practices
This application note provides a comprehensive and robust framework for the accurate determination of the DMSO solubility of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone. By adhering to the principles of equilibrium, employing careful separation techniques, and using a validated analytical method, researchers can generate reliable data that is crucial for the integrity of subsequent biological assays and for making informed decisions in the drug development pipeline.
Key Takeaways for Trustworthy Results:
-
Always use an excess of solid to ensure saturation.
-
Allow sufficient time (≥24h) for the system to reach equilibrium.
-
Control temperature throughout the experiment.
-
Use high-purity, anhydrous DMSO and handle it appropriately.
-
Validate your analytical method with a linear calibration curve.
References
- BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
-
Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]
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Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]
-
Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
- SIRIUS. (2026).
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Chemistry LibreTexts. (2021). 8.9: Spectroscopy of Aromatic Compounds. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. [Link]
-
Food Science and Human Wellness. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Link]
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]
-
Taylor & Francis Online. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
University of Babylon. (n.d.). UV-Visible Spectroscopy. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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National Center for Biotechnology Information. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]
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ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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gChem. (n.d.). DMSO. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Polar Piperazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common and often complex challenges encountered during the purification of polar piperazine-containing compounds. The inherent physicochemical properties of the piperazine ring—namely its high polarity and dual basicity—are the root cause of many purification hurdles. This resource synthesizes established methodologies with expert insights to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental "what" and "why" behind the difficulties in purifying polar piperazine derivatives.
Q1: What makes polar piperazine compounds so challenging to purify?
A1: The primary difficulties stem directly from the piperazine moiety's structure. It contains two basic nitrogen atoms with pKa values typically around 5.3 and 9.7.[1] This dual nature leads to several challenging properties:
-
High Polarity and Basicity: These compounds are often highly soluble in water but sparingly soluble in common organic solvents, complicating extractions and normal-phase chromatography. Their basicity causes strong interactions with the acidic silica gel stationary phase, leading to significant peak tailing, and in some cases, irreversible adsorption or on-column degradation.[1][2]
-
Hygroscopicity: Many piperazine derivatives readily absorb moisture from the air, which can interfere with accurate weighing and may introduce water as an impurity.[1]
-
Salt and Hydrate Formation: Piperazines easily form salts and hydrates.[1] While this can be strategically used for purification through crystallization, it can also lead to inconsistencies in the isolated form of the material if not properly controlled.[3]
-
Poor Chromatographic Behavior: In standard reversed-phase (RP) HPLC, their high polarity often results in poor retention, causing them to elute in the solvent front with other polar impurities.[1][4]
Q2: What are the most common impurities I should anticipate in my crude product?
A2: Impurities are typically structurally related to the target compound and can originate from several sources:[1][5]
-
Unreacted Starting Materials: Reagents like ethylene diamine or other polyethylene polyamines may persist in the crude mixture.[1]
-
Side-Reaction Products: The presence of two nucleophilic nitrogens can lead to undesired side reactions. A common issue is the formation of di-substituted byproducts when mono-substitution is desired.[2][6] Other side products can include pyrazines and N-alkyl or N-hydroxyalkyl piperazines.[1]
-
Degradation Products: Exposure to high temperatures or improper storage can lead to degradation, forming impurities like N-formylpiperazine.[1]
Q3: My compound appears to be degrading on my silica gel column. What is happening and how can I prevent it?
A3: This is a frequent problem caused by the acidic nature of standard silica gel. The Lewis acid sites on the silica surface can catalyze the degradation of sensitive compounds. The basic piperazine nitrogen atoms can also interact so strongly that the compound remains irreversibly adsorbed.
To mitigate this, you have several options:[2]
-
Neutralize the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (TEA, 0.1-1%) or ammonium hydroxide, to your eluent. This deactivates the acidic sites on the silica, minimizing degradation and improving peak shape.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina is a common choice for basic compounds. Alternatively, bonded-phase silica like diol or cyano columns can offer different selectivity and a less harsh environment.[2]
-
Switch Purification Technique: If degradation persists, avoid silica gel entirely and opt for techniques like recrystallization (often via salt formation), preparative HPLC with a suitable column, or ion-exchange chromatography.[2]
Q4: My polar piperazine compound shows no retention on my C18 column. What are my options?
A4: This occurs because the compound is too polar for the non-polar C18 stationary phase. It has a higher affinity for the polar mobile phase and is swept through the column without significant interaction.[1][4] To achieve separation, you need to increase its retention using one of these strategies:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is designed for highly polar compounds. It uses a polar stationary phase (like silica, diol, or cyano) with a mobile phase rich in a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[7][8] This provides an orthogonal separation mechanism to reversed-phase.
-
Ion-Pair Chromatography: Adding an ion-pairing agent to the mobile phase can form a neutral complex with your charged piperazine, increasing its hydrophobicity and thus its retention on a C18 column.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge. Since piperazines are basic, they will be protonated at acidic or neutral pH and can be effectively retained and purified on a cation-exchange column.[9][10][11]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable solutions and step-by-step protocols for specific experimental problems.
Problem 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Poor peak shape, or tailing, for basic compounds like piperazines in RP-HPLC is almost always due to secondary interactions between the protonated amine groups and acidic residual silanol groups on the silica backbone of the stationary phase.
Caption: Workflow for troubleshooting poor peak shape in RP-HPLC.
This protocol provides a systematic approach to improving the chromatography of polar piperazine compounds.
-
Initial Scouting:
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time.
-
Rationale: Low pH ensures the piperazine nitrogens are fully protonated, which generally leads to better peak shapes than at neutral pH.[12] Formic acid is MS-friendly.[13]
-
-
Addressing Tailing:
-
If significant tailing is observed with formic acid, switch to a mobile phase containing 0.1% Trifluoroacetic Acid (TFA).
-
Rationale: TFA is a stronger ion-pairing agent than formic acid and is more effective at masking silanol interactions, often resulting in sharper peaks. However, it can cause ion suppression in mass spectrometry.[1]
-
-
Using a Competing Base (for severe tailing):
-
Prepare a mobile phase containing 0.1% Triethylamine (TEA) and adjust the pH to the desired range (e.g., 3.0 or 7.0) with an acid like phosphoric or acetic acid.
-
Rationale: The competing base (TEA) will interact with the residual silanols, effectively shielding them from the analyte and dramatically improving peak shape for strongly basic compounds. This is generally not MS-compatible.
-
-
Column Selection:
-
If tailing persists, switch to a column specifically designed for basic compounds. Options include modern, high-purity silica columns with advanced end-capping or columns with alternative stationary phases like phenyl or cyano.[1]
-
Problem 2: Low Purity due to Co-eluting, Structurally Similar Impurities
When chromatographic methods fail to separate the target compound from impurities (e.g., di-substituted byproducts), an orthogonal purification strategy is required. Crystallization via salt formation is a powerful and scalable technique.
Caption: Decision tree for selecting a primary purification strategy.
This protocol leverages the basicity of the piperazine moiety to selectively precipitate it as a diacetate salt, leaving less basic or neutral impurities in the solution.[1][14]
-
Dissolution: Dissolve the crude mixture containing the piperazine compound in acetone. Use a sufficient amount of solvent to ensure complete dissolution, warming gently if necessary.
-
Acidification: While stirring the solution, slowly add glacial acetic acid. The amount of acid should be at least stoichiometric to form the diacetate salt (2 moles of acetic acid per mole of piperazine compound).[1] An excess of up to 5 times can be used to maximize precipitation.[1]
-
Precipitation: The crystalline piperazine diacetate salt should begin to precipitate. Continue stirring and cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities from the mother liquor.[1]
-
Drying: Dry the purified piperazine diacetate salt in a vacuum oven.
-
(Optional) Regeneration of Free Base: If the free base form is required, the purified salt can be dissolved in water, basified (e.g., with NaOH), and the free base extracted with an appropriate organic solvent.
Problem 3: Chiral Separation of Piperazine Enantiomers
Many piperazine-containing APIs are chiral, and their enantiomers can have different pharmacological effects.[15][16] Chiral HPLC is the most common technique for both analytical and preparative separation.
| Method | Principle | Common Chiral Selector | Key Advantages | Key Limitations |
| Chiral HPLC | Differential partitioning between a chiral stationary phase (CSP) and mobile phase. | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[15][16] | High resolution, reproducibility, suitable for preparative scale.[16] | Requires extensive method development to find a suitable CSP/mobile phase combination. |
| Chiral Capillary Electrophoresis (CE) | Differential migration in an electric field due to interaction with a chiral selector in the electrolyte. | Cyclodextrins (e.g., sulfated β-cyclodextrin).[17][18] | High efficiency, low sample/reagent consumption, rapid method development.[16] | Lower loading capacity compared to HPLC. |
-
Column Screening:
-
The selection of the chiral stationary phase (CSP) is the most critical step.[15] For piperazine derivatives, polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are often a good starting point. Screen several different CSPs.
-
-
Mobile Phase Screening:
-
For each CSP, screen different mobile phase systems. Common systems include:
-
Normal Phase: Hexane/Isopropanol or Hexane/Ethanol.
-
Polar Organic Mode: Acetonitrile/Methanol.
-
Reversed-Phase: Acetonitrile/Water or Methanol/Water with a buffer.
-
-
-
Additive Optimization:
-
For basic compounds like piperazines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase is often crucial for improving peak shape and resolution.[15] For acidic compounds, an acidic modifier (e.g., 0.1% TFA) may be required.
-
-
Parameter Optimization:
-
Once a promising CSP/mobile phase combination is identified, fine-tune the separation by optimizing:
-
Mobile Phase Composition: Adjust the ratio of solvents to optimize resolution and run time.
-
Temperature: Varying the column temperature can sometimes significantly impact selectivity.
-
Flow Rate: Adjust for optimal efficiency.
-
-
References
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
- Technical Support Center: Purification of Piperazine-2-Thione Deriv
- Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. Benchchem.
- A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
- Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC.
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
- Ion-Exchange Chromatography and Its Applic
- Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chrom
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
- Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. PMC.
- piperazine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
- Ion exchange chromatography: A comprehensive review. GSC Online Press.
- Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates.
- Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Academia.edu.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- methods for removing unreacted piperazine
- Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
- Purification of piperazine.
- What can I use to purify polar reaction mixtures? Biotage.
- Purification of strong polar and basic compounds. Reddit.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (PDF) Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO 2 Loadings [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Ion-Exchange Chromatography and Its Applications | IntechOpen [intechopen.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Yield Optimization for (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone Synthesis
Welcome to the Technical Support Center. This guide is designed for process chemists, medicinal chemists, and researchers encountering yield bottlenecks during the synthesis of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone .
This target molecule is typically synthesized via a two-step sequence: a Clauson-Kaas pyrrole synthesis to form the 4-(1H-pyrrol-1-yl)benzoic acid intermediate, followed by an amide coupling with 1-methylpiperazine. Below, we dissect the mechanistic pitfalls of this workflow and provide validated, self-correcting protocols to maximize your overall yield.
Process Overview & Synthetic Workflow
Figure 1: Optimized two-step synthetic workflow for the target methanone derivative.
Troubleshooting & FAQs
FAQ 1: Why does my Clauson-Kaas reaction yield a black, tarry mixture with poor recovery of the benzoic acid intermediate?
Cause: The classic Clauson-Kaas reaction utilizes strong acids (like glacial acetic acid in large excess or mineral acids) at reflux to drive the condensation of 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran (2,5-DMT). However, 2,5-DMT forms highly reactive dialdehyde intermediates that are prone to rapid, acid-catalyzed polymerization at high temperatures, resulting in black tar and difficult purification[1]. Solution: Reduce the acidity. Recent continuous-flow and optimized batch methodologies have demonstrated that because 4-aminobenzoic acid contains an intrinsic carboxylic acid moiety, the reaction can actually proceed without an external acid catalyst, yielding up to 91% (NMR yield) of the product[1]. If a catalyst is required for scale-up, use a catalytic amount of a milder organic acid like p-toluenesulfonic acid (pTsOH) (10 mol%) at controlled temperatures (100–120 °C) rather than refluxing in neat acetic acid[2].
FAQ 2: My amide coupling with 1-methylpiperazine stalls at 50-60% conversion. How can I drive this to completion?
Cause: 4-(1H-pyrrol-1-yl)benzoic acid has poor solubility in standard coupling solvents (like DCM) and can form unreactive aggregates. Furthermore, while 1-methylpiperazine is a good nucleophile, relying on weak coupling agents or improper base equivalents leads to the formation of stable, unreactive intermediate adducts. Solution: Switch to an EDC·HCl / HOBt coupling system in a polar aprotic solvent like DMF or a DCM/DMF mixture. EDC·HCl is highly selective and efficient for assembling APIs with 1-methylpiperazine[3]. The addition of HOBt (Hydroxybenzotriazole) suppresses side reactions and forms a highly reactive OBt-ester intermediate. Ensure you use at least 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to keep the 1-methylpiperazine fully deprotonated and reactive[4].
FAQ 3: The LC-MS shows >95% conversion to the target amide, but I lose more than half my product during the aqueous workup. Where is it going?
Cause: The target molecule, (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone, contains a tertiary amine on the piperazine ring. This amine has a pKa of approximately 9.0. During standard aqueous washes (especially if mildly acidic or neutral water is used to remove DMF/HOBt), the piperazine ring becomes protonated, causing the product to partition heavily into the aqueous layer. Solution: You must perform a strongly basic workup. Before extracting with your organic solvent (e.g., Ethyl Acetate or DCM), adjust the aqueous phase to pH 10–11 using saturated aqueous Na₂CO₃ or 1M NaOH. This ensures the piperazine moiety is entirely in its neutral, free-base form, driving it into the organic phase.
Step-by-Step Experimental Protocols
Protocol A: Optimized Clauson-Kaas Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid
This protocol utilizes the self-catalyzing nature of the substrate to minimize polymerization.
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-aminobenzoic acid (10.0 g, 72.9 mmol) in a mixture of 1,4-dioxane (80 mL) and water (20 mL).
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (10.4 mL, 80.2 mmol, 1.1 equiv) dropwise at room temperature.
-
Heating: Heat the mixture to 100 °C. (Note: Do not exceed 110 °C to prevent degradation of the furan intermediate)[1]. Stir for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1) until the primary amine is consumed.
-
Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the dioxane.
-
Purification: Suspend the crude residue in water (100 mL) and adjust the pH to 3-4 using 1M HCl to ensure the carboxylic acid is fully protonated. Filter the resulting precipitate, wash with cold water (2 x 30 mL), and dry under vacuum at 50 °C to afford 4-(1H-pyrrol-1-yl)benzoic acid as an off-white to pale brown solid.
Protocol B: Amide Coupling to form (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
This protocol leverages EDC/HOBt activation for maximum conversion with basic amines.
-
Activation: In a dried 250 mL flask under nitrogen, dissolve 4-(1H-pyrrol-1-yl)benzoic acid (5.0 g, 26.7 mmol) in anhydrous DMF (50 mL). Add EDC·HCl (6.14 g, 32.0 mmol, 1.2 equiv) and HOBt (4.32 g, 32.0 mmol, 1.2 equiv). Stir at room temperature for 30 minutes to form the active ester[4].
-
Amine Addition: Add DIPEA (11.6 mL, 66.8 mmol, 2.5 equiv) followed by 1-methylpiperazine (3.26 mL, 29.4 mmol, 1.1 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Quench & pH Adjustment (Critical Step): Pour the reaction mixture into ice water (150 mL). Slowly add 1M NaOH or saturated Na₂CO₃ until the aqueous mixture reaches pH 10–11 .
-
Extraction: Extract the basic aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Polish: If minor impurities persist, recrystallize from a mixture of Ethyl Acetate/Hexanes or perform a short silica plug (eluting with DCM:MeOH:NH₄OH 90:9:1) to yield the pure target compound.
Quantitative Data: Coupling Reagent Comparison
The choice of coupling reagent drastically impacts the yield when reacting aromatic carboxylic acids with 1-methylpiperazine. Below is a comparative matrix based on process optimization data for similar API scaffolds[3][4][5].
| Coupling System | Solvent System | Base | Typical Yield | Impurity Profile / Notes |
| EDC·HCl / HOBt | DMF or DCM | DIPEA | 85 - 94% | Optimal. High purity; water-soluble urea byproduct is easily removed. |
| HATU | DMF | DIPEA | 80 - 90% | Excellent conversion, but reagent is expensive and generates difficult-to-remove byproducts. |
| TCFH | EtOAc (Mechanochemical) | K₂HPO₄ | < 30% | Poor yield due to competitive reaction of the coupling agent with the amine[5]. |
| SOCl₂ (Acid Chloride) | Toluene / DMF (cat) | Et₃N | 75 - 85% | Good for scale-up, but harsh acidic conditions can sometimes degrade the pyrrole ring. |
References
-
Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles ACS Omega URL:[Link]
-
Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib RSC Publishing URL:[Link]
-
The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor PMC - NIH URL:[Link]
-
Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids: Application to the Synthesis of Imatinib ChemRxiv URL:[Link]
-
Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles PMC - NIH URL:[Link]
Sources
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- 2. Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00006D [pubs.rsc.org]
- 4. The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Low Cell Permeability of Piperazine Derivatives
Prepared by: Senior Application Scientist, Advanced Drug Discovery Technologies
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the versatile piperazine scaffold but are encountering challenges with cell permeability. As a privileged structure in modern medicinal chemistry, piperazine offers significant advantages in synthetic tractability and target engagement.[1] However, its inherent physicochemical properties often lead to poor membrane permeability, a critical hurdle in developing orally bioavailable drugs.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and overcome permeability issues with your piperazine-containing compounds.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental principles governing the permeability of piperazine derivatives.
Q1: Why do my piperazine derivatives consistently show low cell permeability?
The primary reason lies in the basicity of the piperazine ring. The two nitrogen atoms give the ring two distinct pKa values (pKa1 ≈ 5.3 and pKa2 ≈ 9.7).[2] At physiological pH (~7.4), the piperazine moiety is often partially or fully protonated, carrying a positive charge. This charge dramatically increases the molecule's polarity and hydration shell, making it energetically unfavorable to partition into and diffuse across the lipophilic core of the cell membrane. This is a classic case where a molecule's high aqueous solubility can be inversely related to its membrane permeability.
Key contributing factors are summarized below:
| Physicochemical Property | Impact on Permeability | Typical Issue with Piperazine Derivatives |
| pKa | Determines the ionization state at a given pH. Charged species have very low passive diffusion. | High pKa values lead to significant protonation at physiological pH 7.4.[2] |
| Polar Surface Area (PSA) | High PSA (>140 Ų) is correlated with poor membrane permeability. | The two nitrogen atoms are significant contributors to the molecule's overall PSA. |
| Lipophilicity (LogP/LogD) | Low lipophilicity hinders partitioning into the lipid bilayer. | The parent piperazine ring is hydrophilic. While substitutions can increase LogP, the basic nitrogens can keep the effective distribution coefficient (LogD at pH 7.4) low. |
| Hydrogen Bond Donors/Acceptors | High counts (>5 donors, >10 acceptors) can reduce permeability by favoring interaction with water over the lipid membrane, as per Lipinski's Rule of Five.[3] | The two nitrogen atoms can act as hydrogen bond acceptors. Substituents can easily increase these counts. |
| Molecular Weight (MW) | High MW (>500 Da) can sterically hinder diffusion across the membrane. | Complex piperazine derivatives can easily exceed the 500 Da guideline.[3][4] |
Q2: How can I determine if low permeability is due to poor passive diffusion or active efflux?
This is a critical diagnostic question. You need to experimentally dissect the transport mechanism. The two most common in-vitro assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA measures only passive diffusion, as it uses a cell-free artificial lipid membrane.[5][6]
-
Caco-2 assays use a monolayer of human intestinal cells that express functional efflux transporters (like P-glycoprotein or P-gp).[7][8][9][10]
By comparing the results, you can diagnose the problem:
-
Low Permeability in PAMPA : This indicates a fundamental problem with passive diffusion. The molecule is likely too polar or large.
-
High Permeability in PAMPA but Low Permeability in Caco-2 : This strongly suggests the compound is a substrate for an active efflux transporter. The compound can enter the cell via passive diffusion but is actively pumped back out.[6]
Below is a workflow to guide your experimental strategy.
Caption: Experimental workflow for diagnosing permeability issues.
Q3: My compound follows Lipinski's Rule of Five but still has poor permeability. What's wrong?
Lipinski's Rule of Five (Ro5) is a guideline, not an absolute law.[3][11] There are several reasons why an Ro5-compliant compound, especially a piperazine derivative, might fail:
-
High Basicity (pKa): The Ro5 does not directly account for a compound's pKa. A highly basic compound can be fully compliant with Ro5 criteria (MW < 500, LogP < 5, etc.) but be >99% charged at pH 7.4. This charge is often the single biggest obstacle to passive diffusion.
-
Efflux Liability: As mentioned, your compound could be a potent substrate for efflux pumps like P-gp or BCRP (Breast Cancer Resistance Protein).[12] These transporters can effectively negate passive influx, leading to poor net permeability even if the compound's physicochemical properties are favorable.
-
Conformational Rigidity/Flexibility: The molecule might adopt a conformation in solution where its polar functional groups are exposed, increasing the energy barrier for membrane transit. Conversely, some "beyond Rule of Five" molecules achieve good permeability by forming intramolecular hydrogen bonds that "hide" their polarity.[13][14][15]
Part 2: Troubleshooting Guide - Protocols and Solutions
This section provides actionable protocols and strategies to improve the permeability of your compounds.
Q4: How do I run and interpret permeability assays correctly?
Accurate and reproducible data is the foundation of good decision-making. Here are streamlined protocols for the two key assays.
This assay is a cost-effective, high-throughput method to specifically measure passive transcellular permeability.[5][6]
Objective: To determine the apparent permeability coefficient (Papp) of a compound based on passive diffusion.
Methodology:
-
Prepare Lipid Solution: Create a solution of 2% (w/v) lecithin in dodecane.[16] Vortex thoroughly.
-
Coat Donor Plate: Pipette 5 µL of the lipid solution onto the filter membrane of each well of a 96-well PAMPA donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Compound Solutions:
-
Dissolve the test compound in a suitable buffer (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM. Ensure the final DMSO concentration is <1%.
-
Prepare solutions for high permeability (e.g., propranolol) and low permeability (e.g., methotrexate) controls.
-
-
Load Plates:
-
Add 300 µL of buffer to each well of the acceptor plate.
-
Add 200 µL of the compound/control solutions to the corresponding wells of the coated donor plate.
-
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.[16][17]
-
Quantify: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Papp: Use the following equation to calculate the apparent permeability coefficient: Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Data Interpretation:
| Papp (x 10⁻⁶ cm/s) | Predicted Absorption | Interpretation |
| < 1 | Low | Poor passive permeability. The compound is likely too polar/charged. |
| 1 - 10 | Medium | Moderate passive permeability. May be acceptable depending on therapeutic window. |
| > 10 | High | High passive permeability. Low permeability in Caco-2 would suggest efflux. |
This is the industry-standard cell-based assay for predicting human intestinal absorption and identifying efflux transporter substrates.[7][8][18]
Objective: To determine the Papp in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio (ER).
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for ~21 days until they form a differentiated, polarized monolayer.[7]
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer Yellow rejection test to check for paracellular leakage.[9]
-
Prepare Dosing Solutions: Prepare the test compound in transport buffer (e.g., HBSS) at a relevant concentration (e.g., 10 µM), keeping the final solvent concentration low (<1%).
-
Perform Transport Experiment (A→B):
-
Perform Transport Experiment (B→A):
-
Simultaneously, on a parallel set of wells, add the dosing solution to the basolateral (bottom) chamber.
-
Add fresh transport buffer to the apical (top) chamber.
-
Incubate under the same conditions.
-
Take samples from both chambers for analysis.
-
-
Quantify and Calculate: Analyze the concentration of the compound in all samples by LC-MS/MS. Calculate Papp (A→B) and Papp (B→A) using a similar formula as in PAMPA, adjusting for the specific volumes and surface area of the Transwell insert.
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
Data Interpretation:
| Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| < 1 | Any | Poor Permeability: Likely limited by low passive diffusion. |
| > 10 | < 2 | High Permeability: Good candidate for oral absorption. Not an efflux substrate. |
| > 1 | ≥ 2 | Efflux Substrate: The compound is actively pumped out of the cell, which will likely limit its oral bioavailability.[8] |
Q5: What structural modifications can improve the passive permeability of my piperazine derivative?
If your compound suffers from poor passive diffusion (low PAMPA result), targeted structural modifications are necessary. The goal is to decrease polarity and/or increase lipophilicity without sacrificing target potency.
-
Mask Polarity via Intramolecular Hydrogen Bonding (IHB): This is a sophisticated strategy to "hide" polar hydrogen bond donors and acceptors from the aqueous environment, thereby lowering the energy barrier for membrane crossing.[13][14][19] By introducing a functional group that can form an IHB with one of the piperazine nitrogens or another nearby polar group, you can stabilize a more lipophilic conformation.[15][20]
-
Increase Lipophilicity: Systematically add small, lipophilic groups. For example, adding halogen atoms to an aromatic ring can increase lipophilicity and improve cell permeability.[21] Caution: This can also increase metabolic liability and toxicity, so a careful balance must be struck.[21]
-
Reduce Hydrogen Bonding Capacity:
-
N-substitution: If one of the piperazine nitrogens is a secondary amine (N-H), it acts as a hydrogen bond donor. N-alkylation or N-acylation will convert it to a tertiary amine/amide, eliminating that donor capacity.
-
Replace Amides with Carbamates: N-acyl piperazines can suffer from poor permeability. Replacing an amide linkage with a methyl carbamate has been shown to improve both permeability and the efflux ratio.[22]
-
Caption: Impact of pH on piperazine derivative ionization and permeability.
Q6: How can I apply the prodrug approach to my piperazine derivative?
The prodrug strategy is an excellent way to transiently mask the polar amine groups of the piperazine ring, enhancing permeability for absorption, after which the masking group is cleaved in vivo to release the active parent drug.[23][24][25]
Common Prodrug Strategies for Amines:
-
Acyloxymethyl or Carbonyloxymethyl Ethers: A promoiety can be attached to one of the piperazine nitrogens that is designed to be cleaved by esterase enzymes in the blood or tissue.
-
Phosphates/Phosphonates: Adding a phosphate group can dramatically increase aqueous solubility for formulation, and it is readily cleaved by alkaline phosphatases in vivo. While this seems counterintuitive for permeability, it can be part of a more complex targeted delivery strategy.
-
Bioreversible Amides: An amino acid or a small peptide can be attached to the piperazine nitrogen via an amide bond. This prodrug may be a substrate for uptake transporters (like PEPT1) or be cleaved by peptidases.
The design of a successful prodrug requires a delicate balance: the linkage must be stable enough to survive the gastrointestinal tract but labile enough to be efficiently cleaved to release the active drug once absorbed.[24][26]
References
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. SciSpace.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
- Caco-2 permeability assay.
- Caco 2 Permeability Assay Kit | CacoReady. Adari Cell Science.
- Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Academia.edu.
- Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
- Caco-2 Permeability Assay. Domainex.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.
- Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
- Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF.
- The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
- Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties.
- A Tale of Two Rings: Piperazine and Piperidine Deriv
- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Perme
- Second-generation piperazine derivatives as promising radi
- How to Design More Permeable Compounds?. Drug Hunter.
- Lipinski's rule of five. Wikipedia.
- Characterization of substituted piperazines able to reverse MDR in Escherichia coli strains overexpressing resistance-nodulation-cell division (RND) efflux pumps. Journal of Antimicrobial Chemotherapy.
- Parameters of Lipinski's Rule of Five calculated using Molinspiration cheminformatics..
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.
- What are the exceptions to Lipinski's Rule of 5?.
- Prodrugs in Modern Medicine: Strategies, Applic
- Prodrug Approach as a Str
- Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
- Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Lipinski's rules & drug discovery beyond the rule of five. YouTube.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. PMC.
- Evaluation of the Membrane Permeability (PAMPA and Skin)
- The Role of Intestinal Efflux Transporters in Drug Absorption. Sigma-Aldrich.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. ClinCalc.
- Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. PubMed.
- Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implic
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. What are the exceptions to Lipinski's Rule of 5? [synapse.patsnap.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. Caco-2 Permeability Assay | Domainex [domainex.co.uk]
- 10. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
- 14. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Caco 2 Permeability Assay Kit | CacoReady | Adari Cell Science [adaricell.com]
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- 20. (PDF) Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space [academia.edu]
- 21. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions [scirp.org]
preventing degradation of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone in solution
A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals
Welcome to the technical support center for (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and foundational knowledge to prevent the degradation of this compound during experimental workflows. Our approach is built on core chemical principles and field-proven methodologies to ensure the integrity of your results.
Due to the specific nature of this molecule, which combines a photosensitive benzophenone core, an oxidizable piperazine moiety, and a potentially reactive pyrrole ring, a multi-faceted approach to stabilization is required. This guide will walk you through identifying potential degradation sources and implementing robust preventative measures.
Troubleshooting Guide: Investigating Compound Degradation
This section is for users who have observed or suspect degradation (e.g., loss of potency, appearance of new peaks in HPLC/LC-MS, color change). Follow this logical workflow to diagnose the issue.
Q1: I'm observing a loss of my parent compound and/or the appearance of unknown peaks in my analysis. Where do I start?
The first step is a systematic evaluation of the environmental factors your compound is exposed to. Degradation is rarely spontaneous; it is typically triggered by specific conditions. Use the following workflow to isolate the potential cause.
Caption: Troubleshooting workflow for diagnosing compound degradation.
Q2: My compound seems particularly unstable when exposed to light. Why is this happening and what can I do?
This is a common issue for this class of molecule. The central phenylmethanone (benzophenone) core is a well-known chromophore that absorbs UV light.[1]
-
Causality: Upon absorbing UV energy, the benzophenone moiety can become photo-excited, leading to the formation of reactive intermediates.[1][2] This can trigger photodegradation pathways, often involving reactions with solvent molecules or dissolved oxygen to form hydroxylated species or other byproducts.[1][2] Studies on benzophenone derivatives confirm their susceptibility to photodegradation, which often follows first-order kinetics.[3]
-
Solution:
-
Strict Light Protection: Always store both solid material and solutions in amber glass vials or wrap containers in aluminum foil.
-
Minimize Exposure During Experiments: Perform experimental manipulations in a dimly lit area or under yellow light to minimize exposure to UV wavelengths.
-
Photostability Testing: If the compound is being developed as a drug, a formal photostability study according to ICH Q1B guidelines is essential to characterize its light sensitivity.[4][5] This involves exposing the compound to a controlled source of UV and visible light.[4]
-
Q3: I've protected my compound from light, but I still see degradation over time, especially in solution. What's the next most likely culprit?
After photolysis, the next most likely causes are oxidation and hydrolysis, targeting the piperazine and pyrrole moieties or the ketone linkage.
-
Oxidative Degradation: The tertiary amine in the 4-methylpiperazine ring and the electron-rich pyrrole ring are susceptible to oxidation. Dissolved oxygen in your solvent or trace metal ions can catalyze these reactions. Phenylpiperazines, in particular, can show instability in biological matrices and during storage.[6] Related compounds like 1-amino-4-methylpiperazine are known to be sensitive to air.[7]
-
Solution: Use high-purity, degassed solvents. You can degas solvents by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles. For long-term storage, blanketing the headspace of the vial with argon or nitrogen is highly recommended.[7]
-
-
Hydrolytic Degradation: The ketone linkage, which has amide-like character due to the adjacent piperazine nitrogen, can be susceptible to hydrolysis under strongly acidic or basic conditions.[4][8]
-
Solution: Maintain the pH of aqueous solutions within a neutral range (e.g., pH 6-8) using a non-reactive buffer system (e.g., phosphate or acetate). Avoid using strong acids or bases unless required for a specific experimental step.[5] For stock solutions, using aprotic solvents like DMSO or DMF can prevent hydrolysis.
-
Frequently Asked Questions (FAQs)
This section provides foundational knowledge for the proactive prevention of degradation.
Q1: What are the primary chemical liabilities of the (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone structure?
Understanding the molecule's structure is key to predicting its stability. There are three main areas of concern.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 3. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. isaacpub.org [isaacpub.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrrole Derivatives
Welcome to the Technical Support Center for pyrrole derivative synthesis. As application scientists and drug development professionals, we know that constructing the pyrrole core is rarely a simple textbook exercise. Real-world substrates—often bearing sensitive functional groups or severe steric bulk—demand highly optimized, rationally designed reaction conditions.
This guide moves beyond generic protocols. Here, we dissect the mechanistic causality behind reaction failures and provide self-validating troubleshooting workflows for the two most critical methodologies in pyrrole chemistry: the Paal-Knorr Synthesis and the Clauson-Kaas Reaction .
Module 1: Paal-Knorr Synthesis Troubleshooting & Optimization
The Paal-Knorr synthesis constructs a pyrrole through the double condensation of a 1,4-dicarbonyl compound with a primary amine. While conceptually straightforward, the reaction is highly sensitive to the electronic properties of the amine and the pH of the reaction medium.
Frequently Asked Questions
Q1: Why am I observing a significant furan byproduct instead of my desired pyrrole? A1: Furan formation is a direct consequence of over-acidification. When the pH of the reaction mixture drops below 3, the protonation of the 1,4-dicarbonyl heavily favors intramolecular cyclization (dehydration) to form a furan ring before the amine can successfully attack[1]. Solution: Shift from strong mineral acids to mild Lewis acids (e.g., Sc(OTf)3 or Bi(NO3)3 ) or use a weak Brønsted acid like acetic acid to maintain a pH of 4–6. This keeps the carbonyl electrophilic enough for amine attack without triggering furan cyclization[1][2].
Q2: How can I overcome steric hindrance when using bulky ortho-substituted anilines? A2: Bulky substituents create a high activation energy barrier for the formation of the hemiaminal intermediate[1]. Prolonged thermal heating to overcome this barrier often degrades the starting materials. Solution: Employ microwave-assisted synthesis. Microwave irradiation provides rapid, volumetric heating that quickly overcomes the steric activation barrier, reducing reaction times from hours to minutes and preventing thermal degradation[1][3].
Quantitative Data: Paal-Knorr Optimization Conditions
Table 1: Comparison of optimized parameters for challenging Paal-Knorr substrates.
| Catalyst / Promoter | Solvent System | Temp (°C) | Time | Yield (%) | Primary Limitation Overcome | Ref |
| Acetic Acid (Cat.) | Ethanol | 78 (Reflux) | 2–12 h | 40–70 | Baseline classical conditions | [1] |
| Sc(OTf)3 | Solvent-free | 50 | 30 min | 85–95 | Prevents furan byproduct | [1] |
| Bi(NO3)3 (10 mol%) | 1,4-Dioxane | 25 (RT) | 24 h | 48–80 | Protects acid-sensitive groups | [2] |
| Thiazolium / pTsOH | 2-Propanol (MW) | 160 | 15–30 min | 55–90 | Overcomes severe steric bulk | [3] |
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
This self-validating protocol is designed for sterically hindered or electronically deactivated amines.
-
Reagent Preparation: In a 10 mL microwave vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.2 equiv). Rationale: A slight excess of amine compensates for any loss due to volatility and drives the equilibrium toward the hemiaminal intermediate.
-
Solvent & Catalyst Addition: Add 2-propanol (to achieve 0.8 M concentration) and a catalytic amount of p-Toluenesulfonic acid (pTsOH)[3]. Rationale: 2-propanol acts as an excellent microwave absorber. The pTsOH provides the exact proton activity required to catalyze dehydration without dropping the bulk pH into the furan-forming zone.
-
Microwave Irradiation: Seal the vial and irradiate at 160 °C for 15 minutes[3].
-
Validation Check: Monitor reaction completion via TLC. Self-Validation: Stain the TLC plate with Ehrlich's reagent (p-dimethylaminobenzaldehyde). Pyrroles will immediately stain a vibrant purple/red, definitively differentiating the product from unreacted starting materials or furan byproducts.
-
Isolation: Concentrate under reduced pressure, dissolve in ethyl acetate, and wash with saturated NaHCO3 to quench the acid catalyst. Purify via flash chromatography.
Mechanistic Workflow
Caption: Paal-Knorr Synthesis: Mechanistic pathways and troubleshooting logic.
Module 2: Clauson-Kaas Reaction Optimization
The Clauson-Kaas reaction utilizes 2,5-dimethoxytetrahydrofuran as a stable, masked equivalent of succinaldehyde. Classical conditions require refluxing the reagents in glacial acetic acid (118 °C)[4]. However, these harsh conditions frequently lead to product decomposition, resulting in intractable black tars.
Frequently Asked Questions
Q3: My Clauson-Kaas reaction yields a black, tarry mixture with low product recovery. How can I prevent this degradation? A3: The "tar" is polymerized pyrrole. Pyrroles are highly electron-rich and rapidly polymerize in the presence of hot, strong acids[4]. Solution: Uncouple the hydrolysis step from the condensation step. By pre-hydrolyzing 2,5-dimethoxytetrahydrofuran in water to form 2,5-dihydroxytetrahydrofuran, you can perform the subsequent amine condensation at room temperature in a buffered two-phase system[5].
Q4: Can I perform the Clauson-Kaas reaction using greener conditions without harsh mineral acids? A4: Yes. Recent optimizations demonstrate that using 5 mol% Zn(OTf)2 under solvent-free conditions at 70 °C[6], or utilizing pTsOH in 1,4-dioxane under continuous flow[7], provides excellent yields while avoiding the environmental and safety hazards of bulk glacial acetic acid.
Quantitative Data: Clauson-Kaas Optimization Strategies
Table 2: Modern deviations from classical Clauson-Kaas conditions.
| Reagent/Catalyst | Solvent System | Temp (°C) | Time | Yield (%) | Key Advantage | Ref |
| Glacial Acetic Acid | Neat AcOH | 118 | 2 h | 30–60 | Classical (High degradation risk) | [4] |
| Acetate Buffer | Water / DCE (Biphasic) | 25 (RT) | 2–4 h | 80–95 | Prevents pyrrole polymerization | [5] |
| Zn(OTf)2 (5 mol%) | Solvent-free | 70 | 8 h | 75–94 | Green protocol, high tolerance | [6] |
| pTsOH (10 mol%) | 1,4-Dioxane | 160 | Flow | 87 | Scalability, rapid conversion | [7] |
Experimental Protocol: Modified Two-Phase Clauson-Kaas Synthesis
This protocol is mandatory for highly acid-sensitive pyrrole targets, ensuring the product is shielded from the acidic environment immediately upon formation.
-
Mild Hydrolysis: Suspend 2,5-dimethoxytetrahydrofuran (1.2 equiv) in water and heat to reflux for 2 hours[4]. Rationale: This step unmasks the reactive dialdehyde equivalent, generating 2,5-dihydroxytetrahydrofuran under purely aqueous conditions, keeping the sensitive amine out of the harsh heating phase[5].
-
Buffer and Amine Addition: Cool the aqueous mixture to room temperature. Add a sodium acetate buffer to stabilize the pH. Dissolve your primary amine (1.0 equiv) in 1,2-dichloroethane (DCE) and add it to the flask.
-
Biphasic Condensation: Stir the two-phase mixture vigorously at room temperature for 2 to 4 hours[5]. Rationale: As the highly lipophilic pyrrole forms at the aqueous interface, it immediately partitions into the organic DCE layer. This physical separation acts as a thermodynamic sink, protecting the pyrrole from acid-catalyzed polymerization in the aqueous phase.
-
Validation Check: Analyze the organic layer via GC-MS. Self-Validation: The total disappearance of the primary amine peak and the appearance of the molecular ion peak corresponding to the N-substituted pyrrole confirms successful condensation and organic partitioning.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate.
Mechanistic Workflow
Caption: Clauson-Kaas Reaction: Condition selection and optimization workflow.
References
- BenchChem: Optimization of reaction conditions for pyrrole synthesis. Source: benchchem.com.
- Catalytic Multicomponent Synthesis of Highly Substituted Pyrroles Utilizing a One-Pot Sila-Stetter/Paal−Knorr Strategy. Source: acs.org.
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Source: beilstein-journals.org.
- Divergent de novo construction of α-functionalized pyrrole derivatives via coarctate reaction: Optimization of the reaction conditions. Source: rhhz.net.
- Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. Source: rsc.org.
- A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Source: researchgate.net.
- Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. Source: acs.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Piperazine-Based Inhibitors
Welcome to the Application Scientist Knowledge Base. The piperazine ring is a "privileged scaffold" in medicinal chemistry, heavily utilized in targeted oncology agents like the CDK4/6 inhibitor palbociclib and the PARP inhibitor olaparib to modulate solubility, basicity, and target affinity. However, the unique physicochemical properties of the piperazine moiety—specifically its protonatable nitrogens and spatial orientation—frequently become the focal point for acquired drug resistance.
This guide provides actionable troubleshooting strategies, self-validating experimental workflows, and structural insights to help you identify and overcome piperazine-specific resistance mechanisms in your preclinical models.
Pathway Visualization: The Piperazine Resistance Landscape
Fig 1. Core resistance vectors against piperazine-scaffold inhibitors in oncology models.
Diagnostic FAQs: Identifying the Mode of Resistance
Q1: My cell line rapidly developed resistance to palbociclib despite confirmed initial CDK4/6 inhibition. Why is this happening? A1: You must investigate the structural interaction of the piperazine moiety. Palbociclib features a piperazine ring that extends into the solvent-exposed area and forms critical polar interactions with the hinge region of the kinase[1]. CDK4 and CDK6 possess unique histidine residues (His95 and His100, respectively) in this pocket[1][2]. Acquired target-site mutations that alter this electrostatic landscape cause direct repulsion of the piperazine moiety, abolishing binding[2]. If the target is unmutated, investigate bypass mechanisms such as Cyclin E1 amplification or loss of the Rb tumor suppressor, which reactivate the cell cycle downstream of CDK4/6[3].
Q2: My olaparib-resistant ovarian cancer models show no BRCA reversion mutations. What is the next most likely resistance mechanism? A2: Upregulation of drug efflux pumps. Olaparib contains a piperazine core with nitrogens that readily protonate at physiological pH. This specific chemical feature makes the drug an excellent substrate for ATP-binding cassette (ABC) efflux transporters, particularly ABCB1 (P-glycoprotein / P-gp)[4]. Overexpression of P-gp rapidly decreases intracellular olaparib concentrations below the therapeutic threshold, driving resistance independent of homologous recombination repair (HRR) status[4][5].
Q3: How can we structurally modify piperazine-based inhibitors to overcome target-site steric hindrance or efflux liabilities? A3: Bioisosteric replacement and covalent functionalization are the most effective strategies.
-
For Olaparib (Efflux/Toxicity): Replacing the piperazine core with diazaspiro systems alters the molecule's chemical space. This modification reduces off-target toxicity and evades specific resistance mechanisms while maintaining PARP-1 dependency[6][7].
-
For Palbociclib (Target Mutation): Connecting a Michael-acceptor to the solvent-exposed piperazine moiety generates a covalent inhibitor. This overcomes reversible binding resistance and retains high potency against palbociclib-resistant cell lines[8].
Self-Validating Experimental Protocols
To ensure scientific integrity, troubleshooting must rely on self-validating systems. A protocol is only self-validating if it contains an orthogonal feedback loop that proves causality, rather than mere correlation.
Protocol A: UPLC-MS/MS Intracellular Drug Quantification & Efflux Reversal
Objective: Determine if resistance is driven by piperazine-mediated efflux and validate causality. Causality Principle: Measuring low intracellular drug levels is correlative. To prove causality, you must chemically inhibit the efflux pump and demonstrate that both intracellular drug levels and cytotoxicity are simultaneously restored.
-
Cell Seeding & Treatment: Seed resistant and parental (sensitive) cell lines in 6-well plates at 3×105 cells/well. Treat with the piperazine-based inhibitor (e.g., olaparib) at the parental IC50 concentration for 4 hours.
-
Intracellular Extraction: Wash cells rapidly with ice-cold PBS. Extract intracellular contents using a cold methanol/acetonitrile (1:1 v/v) buffer to precipitate proteins and stabilize the piperazine compound.
-
UPLC-MS/MS Quantification: Quantify intracellular drug levels using multiple reaction monitoring (MRM). For olaparib, monitor the specific mass transition resulting from the cleavage of the piperazine ring (e.g., m/z 435.2 → 367.2)[4].
-
The Self-Validating Loop (Efflux Reversal): If UPLC-MS/MS reveals significantly lower drug levels in the resistant line, run a parallel cell viability assay (e.g., CellTiter-Glo). Co-treat the resistant cells with the inhibitor AND a known P-gp inhibitor (e.g., Verapamil at 10 µM).
-
Validation Check: If co-treatment restores intracellular concentrations and resensitizes the cells to the inhibitor, ABCB1-mediated efflux of the piperazine scaffold is the causal resistance mechanism.
Protocol B: Target Mutation Profiling & Bioisosteric Validation
Objective: Identify steric hindrance mutations affecting the piperazine binding pocket and validate via structural analogs. Causality Principle: Sequencing a mutation does not prove it confers resistance. You must validate the mutation by demonstrating that a bioisostere lacking the structural liability (the piperazine ring) bypasses the resistance.
-
Genomic Extraction & Sequencing: Extract genomic DNA from the resistant cell line. Perform targeted Next-Generation Sequencing (NGS) on the kinase domain (e.g., CDK4/6) or the PARP1 gene[4].
-
Electrostatic Mapping: Identify mutations altering the electrostatic charge of the hinge region (e.g., substituting a neutral residue with an acidic or bulky residue that clashes with the piperazine ring)[2].
-
The Self-Validating Loop (Bioisosteric Rescue): Treat the mutated cell line with a structurally modified analog (e.g., a diazaspiro-modified olaparib analog[6] or a Michael-acceptor palbociclib hybrid[8]).
-
Validation Check: If the bioisostere or covalent hybrid successfully inhibits the target and restores cytotoxicity (IC50 shift returns to baseline), the original resistance was causally linked to the piperazine moiety's steric clash.
Workflow Visualization: Diagnostic Logic
Fig 2. Self-validating diagnostic workflow for profiling piperazine-inhibitor resistance.
Quantitative Data: Resistance Metrics & Mitigation
Table 1: Pharmacodynamic & Structural Metrics of Piperazine-Inhibitor Resistance
| Inhibitor | Target | Primary Resistance Vector | Structural Liability | Validated Mitigation Strategy | IC50 Shift (Resistant vs Parental) |
| Palbociclib | CDK4/6 | Target Mutation (His100/His95) | Piperazine electrostatic repulsion | Covalent Michael-acceptor hybrids | >50-fold increase |
| Palbociclib | CDK4/6 | Bypass Signaling (Rb loss) | Intact piperazine (Target bypassed) | Orthogonal pathway inhibition (e.g., STAT3/PARP) | >100-fold increase |
| Olaparib | PARP1/2 | Efflux (ABCB1/P-gp) | Protonatable piperazine nitrogens | Co-administration with EPIs (Verapamil) | ~20 to 40-fold increase |
| Olaparib | PARP1/2 | Target Mutation / Toxicity | Promiscuous piperazine binding | Diazaspiro bioisosteric replacement | Resensitization achieved |
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Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer. nih.gov.[Link]
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Palbociclib as an Antitumor Drug: A License to Kill. mdpi.com.[Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. nih.gov.[Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. acs.org.[Link]
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CDK4/6 inhibitors: a brief overview and prospective research directions. rsc.org.[Link]
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Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels in Resistant Ovarian Cancer Cells. mdpi.com.[Link]
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A Comparative Guide to the Neuroprotective Effects of Piperazine Derivatives
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, represents a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have made it an indispensable component in a vast array of clinically successful drugs. In the realm of neuropharmacology, piperazine derivatives have emerged as a particularly promising class of compounds for combating the complex and multifaceted nature of neurodegenerative diseases.[1][2] This guide provides a comparative analysis of different piperazine derivatives, delving into their mechanisms of action, summarizing key experimental data, and offering detailed protocols for their evaluation.
The Multifaceted Mechanisms of Neuroprotection
Neurodegenerative disorders such as Alzheimer's, Parkinson's, and stroke are characterized by a cascade of pathological events, including oxidative stress, neuroinflammation, excitotoxicity, protein misfolding, and neuronal apoptosis. The therapeutic potential of piperazine derivatives lies in their ability to often engage multiple targets within these interconnected pathways.
Attenuation of Oxidative Stress and Neuroinflammation
A primary driver of neuronal damage is the imbalance between reactive oxygen species (ROS) production and the brain's antioxidant defenses. Many piperazine derivatives exhibit potent antioxidant and anti-inflammatory properties.
One prominent mechanism involves the modulation of the NF-κB (nuclear factor-kappa B) signaling pathway.[3] Under pathological conditions, NF-κB activation leads to the transcription of pro-inflammatory mediators like TNF-α (tumor necrosis factor-alpha) and COX-2 (cyclooxygenase-2), exacerbating neuronal injury. Certain piperazine derivatives have been shown to suppress this cascade, thereby reducing neuroinflammation.[3] For instance, piperazine ferulate, a compound combining piperazine with the potent antioxidant ferulic acid, mitigates oxidative stress by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines like TNF-α and various interleukins.[4]
Similarly, the novel arylpiperazine derivative LQFM181 has demonstrated significant antioxidant capacity in both cell culture and animal models by reducing lipid peroxidation and bolstering endogenous antioxidant enzymes like catalase and superoxide dismutase.[5]
Caption: NF-κB signaling in neuroinflammation and its inhibition by piperazine derivatives.
Modulation of Neurotransmitter and Receptor Systems
Maintaining neurotransmitter homeostasis is critical for neuronal function. Piperazine derivatives interact with a range of key receptor systems.
-
Cholinergic System: The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) inhibitors to boost acetylcholine levels. Several piperazine derivatives function as potent AChE inhibitors.[6] For example, the novel compound PMS1339 not only inhibits AChE but also butyrylcholinesterase (BuChE), offering a broader spectrum of cholinergic enhancement.[7]
-
Dopaminergic System: In conditions like Parkinson's disease, the loss of dopaminergic neurons is a key feature. Arylpiperazine ligands have been developed that interact with dopamine receptors and exhibit neuroprotective effects against oxidative and nitrosative stress in models of dopaminergic cell death.[8]
-
Serotonergic System: Agonism at the serotonin 1A (5-HT1A) receptor is a known neuroprotective strategy. Activation of this receptor can reduce neuronal hyperexcitability and glutamate-mediated excitotoxicity, as well as suppress microglial activation and inflammation.[9]
-
GABAergic System: Piperazine itself can act as a GABA receptor agonist, enhancing inhibitory neurotransmission and reducing neuronal excitability, which is a mechanism also attributed to piperazine ferulate.[4]
Targeting Protein Misfolding and Aggregation
The aggregation of misfolded proteins—such as amyloid-beta (Aβ) and tau in Alzheimer's, and prion protein (PrP) in prion diseases—is a central pathological hallmark. Certain piperazine derivatives have been specifically designed to interfere with this process.
-
Anti-Amyloid and Anti-Tau: The compound PMS1339 has been shown to inhibit Aβ aggregation induced by AChE.[7] More recently, novel piperazine-based compounds were developed that target both Aβ42 and the tau-derived peptide AcPHF6, demonstrating an ability to inhibit and even disaggregate preformed aggregates.[10] One lead molecule, D-688, significantly increased the survival of flies expressing human tau, highlighting its in vivo efficacy.[10]
-
Anti-Prion Activity: In cell-based screening assays, piperazine derivatives were identified as a new class of highly potent inhibitors of pathogenic prion protein (PrPSc) propagation, and they were shown to increase the incubation time in scrapie-infected mice.[11]
Activation of Pro-Survival Signaling and Ion Channels
Beyond inhibiting pathological pathways, some derivatives actively promote cell survival.
-
Pro-Survival Kinases: Certain arylpiperazines protect neurons by activating pro-survival signaling pathways, such as the Akt and ERK pathways, which regulate cell growth, proliferation, and survival.[8]
-
TRPC6 Channel Activation: A novel neuroprotective mechanism has been identified for Alzheimer's disease, where piperazine derivatives potentiate the Transient Receptor Potential Canonical 6 (TRPC6) channel.[12][13] Activation of this channel leads to neuronal store-operated calcium entry in dendritic spines, a process crucial for spine stability and memory formation, thereby protecting them from amyloid toxicity.[12][13]
Caption: TRPC6-mediated neuroprotection by piperazine derivatives in an Alzheimer's model.
Comparative Analysis of Lead Compounds
The following table summarizes experimental data for several notable piperazine derivatives discussed in the literature, providing a snapshot of their efficacy in various models.
| Compound | Derivative Class | Primary Mechanism(s) | In Vitro Model / Assay | Key Result(s) | In Vivo Model | Key Result(s) | Reference(s) |
| Compound 9d | Cinnamamide-Piperazine | Anti-excitotoxicity | Glutamate-induced toxicity in SH-SY5Y cells | Cell viability of ~60% at 10 µmol/L (comparable to positive control Fenazinel) | MCAO (Ischemic Stroke) | Trend toward reducing infarct area | [14] |
| LQFM181 | Arylpiperazine | Antioxidant, Anticholinesterase | 3-NP induced toxicity in SH-SY5Y cells | Significant neuroprotection and antioxidant activity | 3-NP induced neurotoxicity in mice | Reduced lipid peroxidation, increased antioxidant enzyme activity, improved memory | [5] |
| PPZ | Piperazine | TRPC6 Agonist | Amyloid toxicity in cultured neurons | Neuroprotective effects in the nanomolar concentration range | 5xFAD Mouse (Alzheimer's) | Restored long-term potentiation (LTP) induction | [12][13] |
| PMS1339 | Piperazine | AChE/BuChE Inhibition, Anti-PAF, Anti-Aβ Aggregation | AChE/BuChE activity assay, Aβ aggregation assay | IC50 for AChE = 4.41 µM; IC50 for BuChE = 1.09 µM; Inhibited Aβ aggregation by 68.6% at 200 µM | Scopolamine-induced amnesia in mice | Cognitive improvement | [7] |
| Compound 2h | Piperazine | Anti-inflammatory, Antioxidant | Not specified | Strong antioxidant activity | Scopolamine-induced memory impairment in mice | Significantly reduced elevated levels of COX-2, p-NF-κB, and TNF-α | [3] |
Key Experimental Protocols
Reproducibility and methodological rigor are paramount in drug discovery. The following are detailed protocols for common assays used to evaluate the neuroprotective effects of piperazine derivatives.
Protocol 1: In Vitro Glutamate-Induced Neurotoxicity Assay
This assay assesses a compound's ability to protect neurons from excitotoxicity, a common cell death pathway in stroke and other neurodegenerative diseases.[14]
Objective: To quantify the neuroprotective effect of a test compound against glutamate-induced cell death in the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test piperazine derivative (e.g., Compound 9d), dissolved in DMSO
-
L-Glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 1, 10, 20, 50, 100 µmol/L). Include a "vehicle control" group with DMSO at the same final concentration as the highest compound dose. Incubate for 1 hour.
-
Glutamate Challenge: Prepare a high-concentration glutamate solution. Add glutamate to all wells (except the "normal control" group) to a final concentration that induces approximately 50% cell death (this concentration, e.g., 20 mM, should be optimized beforehand). The "normal control" group receives only fresh medium.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as: (Absorbance of test group - Absorbance of blank) / (Absorbance of normal control - Absorbance of blank) x 100%.
Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used and clinically relevant model for evaluating the efficacy of potential stroke therapeutics.[14]
Objective: To assess the ability of a test compound to reduce cerebral infarct volume and neurological deficits following transient focal ischemia in rodents.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice (weight-matched)
-
Test piperazine derivative
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce the nylon monofilament suture through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
-
-
Occlusion Period: Maintain the occlusion for a defined period (e.g., 90 minutes). During this time, monitor physiological parameters.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a pre-determined time point (e.g., at the onset of reperfusion).
-
Reperfusion: After the occlusion period, withdraw the filament to allow blood flow to resume (reperfusion). Suture the incision.
-
Neurological Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 0-4 scale where 0 is no deficit and 4 is severe deficit).
-
Infarct Volume Measurement:
-
Euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution for 30 minutes at 37°C. TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.
-
Image the slices and use image analysis software to quantify the infarct volume, often corrected for edema.
-
-
Data Analysis: Compare the neurological scores and infarct volumes between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: A generalized workflow for the discovery of neuroprotective piperazine derivatives.
Conclusion and Future Perspectives
The piperazine scaffold is a versatile and powerful tool in the development of neuroprotective agents. The derivatives explored in this guide demonstrate a remarkable ability to interact with diverse targets implicated in neurodegeneration, from modulating neurotransmitter systems and inflammatory pathways to directly inhibiting the aggregation of pathological proteins. This multi-target potential is a significant advantage in treating diseases with complex etiologies. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their efficacy and safety profiles. The continued exploration of novel piperazine derivatives holds immense promise for delivering new and effective therapies for patients suffering from these devastating neurological disorders.
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A Comparative Guide to the Structural Analogues of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone: A Neuropharmacological Perspective
This guide provides a comprehensive comparison of structural analogues of the novel chemical entity (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone. While this specific molecule is not extensively characterized in publicly available literature, its constituent chemical motifs—a methylpiperazine group, a phenylmethanone core, and a pyrrole ring—are well-represented in neuropharmacology. By examining the structure-activity relationships (SAR) of related compounds, we can infer the potential biological activities of this molecule and its analogues, and design robust experimental workflows for their evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and therapeutics targeting the central nervous system.
Deconstructing the Core Scaffold: Potential Pharmacological Targets
The structure of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone suggests a potential interaction with monoamine transporters and receptors, which are key regulators of neurotransmission in the mammalian brain. The piperazine moiety is a common feature in many centrally acting drugs, while the phenylmethanone core acts as a rigid scaffold. The pyrrole group can influence electronic properties and receptor interactions. This guide will explore how modifications to each of these components can modulate the pharmacological profile of the parent compound.
Potential Biological Targets:
-
Dopamine Transporter (DAT): The piperazine and phenylmethanone core are present in known DAT inhibitors.
-
Serotonin Transporter (SERT): Modifications to the phenyl ring and piperazine substituents can confer affinity for SERT.
-
Norepinephrine Transporter (NET): Similar to DAT and SERT, this transporter is a likely target.
-
Dopamine Receptors (D2/D3): The overall structure shares similarities with known dopamine receptor antagonists.
Comparative Analysis of Structural Analogues
This section will delve into the known structure-activity relationships for each key component of the parent molecule, drawing on data from published studies on analogous compounds.
The (4-Methylpiperazino) Moiety: Modulating Potency and Selectivity
The 4-methylpiperazine group is a critical component for interacting with monoamine transporters. Alterations to this group can significantly impact binding affinity and selectivity.
| Modification of Piperazine Moiety | Observed Effects on Biological Activity | Key Insights |
| Replacement of N-methyl with larger alkyl groups (e.g., ethyl, propyl) | Can increase lipophilicity, potentially enhancing brain penetration. May alter affinity and selectivity for DAT, NET, and SERT. For instance, some studies on piperazine derivatives show that increasing the alkyl chain length can enhance DAT inhibition. | Fine-tuning the size of the N-alkyl substituent is a key strategy for optimizing potency and selectivity. |
| Replacement of N-methyl with an aryl group | Can introduce additional binding interactions (e.g., pi-stacking) with the target protein. This modification is common in selective serotonin reuptake inhibitors (SSRIs). | Aryl substitution on the piperazine nitrogen can shift the activity profile towards SERT. |
| Introduction of substituents on the piperazine ring | Can create steric hindrance or new hydrogen bonding opportunities, leading to changes in binding affinity and functional activity. | Ring substitution offers a route to refine the compound's interaction with the binding pocket. |
The Phenylmethanone Core: A Rigid Scaffold for Pharmacophore Presentation
The phenylmethanone core provides a rigid structure that orients the piperazine and pyrrole moieties. Modifications to this core can influence the compound's electronic properties and spatial arrangement.
| Modification of Phenylmethanone Core | Observed Effects on Biological Activity | Key Insights |
| Substitution on the phenyl ring attached to the piperazine | Electron-withdrawing or electron-donating groups can alter the pKa of the piperazine nitrogen, affecting its protonation state and interaction with the target. | The electronic nature of this phenyl ring is crucial for modulating the basicity of the piperazine and, consequently, its binding affinity. |
| Replacement of the ketone with other linkers (e.g., ether, amine) | Changes the geometry and flexibility of the molecule, which can drastically alter its binding mode and activity. | The ketone linker is not merely a spacer; its carbonyl group may participate in hydrogen bonding with the receptor. |
The 4-(1H-Pyrrol-1-yl)phenyl Group: Exploring Aromatic Interactions
The pyrrole-substituted phenyl ring is likely involved in aromatic interactions within the binding pocket of the target protein.
| Modification of the Pyrrole Ring | Observed Effects on Biological Activity | Key Insights |
| Substitution on the pyrrole ring | Can modulate the electronic properties and steric profile of this part of the molecule. Structure-activity relationship studies of pyrrole derivatives have shown that substitution patterns can significantly impact potency.[1][2] | The pyrrole ring offers multiple positions for substitution to optimize target engagement. |
| Replacement of the pyrrole with other heterocycles (e.g., pyrazole, triazole, oxadiazole) | Can alter the hydrogen bonding capacity and aromatic character of this region, leading to changes in affinity and selectivity. For example, pyrazole-containing piperazine derivatives have shown anxiolytic-like activity.[3] | Exploring different five-membered heterocycles is a valid strategy for discovering novel pharmacological profiles.[4][5] |
| Modification of the phenyl linker | Introducing substituents on the phenyl ring can influence its interaction with the target and alter the overall pharmacokinetic properties of the molecule. | The substitution pattern on this phenyl ring can be used to fine-tune the compound's properties. |
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone and its analogues, a series of in vitro assays are required. The following protocols describe standard methods for assessing affinity for monoamine transporters and dopamine receptors.
Radioligand Binding Assay for Monoamine Transporter Affinity
This assay directly measures the affinity of a test compound for a specific transporter protein by quantifying its ability to displace a known radioligand.[6]
Principle: Cell membranes expressing the transporter of interest are incubated with a fixed concentration of a specific radioligand. The test compound is added at varying concentrations to compete for binding. The reduction in radioligand binding is measured, and the inhibition constant (Ki) is calculated.[7]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Assay Setup: In a 96-well plate, add the cell membranes, the appropriate radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and a range of concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).[6]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the amount of bound radioligand on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[7]
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the reuptake of a neurotransmitter into cells expressing the corresponding transporter.[8][9]
Principle: Cultured cells expressing a specific monoamine transporter are incubated with a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine). The rate of uptake of the substrate into the cells is measured in the presence and absence of the test compound. A reduction in uptake indicates inhibitory activity.[6][10]
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing hDAT, hSERT, or hNET in a 96-well plate and grow to confluency.[10]
-
Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound or vehicle.[8][9]
-
Initiation of Uptake: Add the radiolabeled substrate (e.g., [³H]dopamine for DAT) to initiate the uptake reaction.[8][9]
-
Incubation: Incubate for a short period (typically 1-10 minutes) at room temperature or 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Generate a dose-response curve by plotting the percentage of uptake inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Radioligand Binding Assay for D2/D3 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the dopamine D2 and D3 receptors.[7]
Principle: Similar to the transporter binding assay, this competitive binding assay uses cell membranes expressing D2 or D3 receptors and a specific radioligand (e.g., [³H]-Spiperone).[7]
Step-by-Step Methodology:
-
Membrane Preparation: Use membranes from HEK293 cells stably expressing human dopamine D2 or D3 receptors.[7]
-
Assay Setup: To a 96-well plate, add the receptor-containing membranes, [³H]-Spiperone, and varying concentrations of the test compound. For non-specific binding, use a high concentration of a known antagonist like (+)-butaclamol.[7]
-
Incubation: Incubate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Separate bound and free radioligand by rapid filtration over glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 from the dose-response curve and then determine the Ki value using the Cheng-Prusoff equation.[7]
Visualizing the Scientific Workflow and Concepts
To further clarify the experimental design and theoretical framework, the following diagrams are provided.
Caption: Experimental workflow for the characterization of novel psychoactive compounds.
Caption: Structure-Activity Relationship (SAR) exploration map for the parent compound.
Conclusion
The structural framework of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone presents a promising starting point for the development of novel neuropharmacological agents. Based on the analysis of its constituent fragments, this compound class is likely to exhibit affinity for monoamine transporters and/or dopamine receptors. The systematic structural modifications outlined in this guide, coupled with the detailed experimental protocols, provide a robust framework for exploring the structure-activity relationships within this chemical space. Future research should focus on the synthesis of a focused library of analogues and their comprehensive pharmacological characterization to identify lead compounds with desirable potency, selectivity, and drug-like properties.
References
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Frontiers in Pharmacology. (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]
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PMC. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]
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PubMed. (2018, October 1). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. [Link]
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PMC. (n.d.). Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. [Link]
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PubMed. (2005, July 15). Identification, Design, Synthesis, and Pharmacological Activity of (4-ethyl-piperazin-1-yl)-phenylmethanone Derivatives With Neuroprotective Properties Against Beta-Amyloid-Induced Toxicity. [Link]
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PubMed. (2015, February 26). Structure-activity relationship of pyrrolyl diketo acid derivatives as dual inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H domain. [Link]
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PMC. (n.d.). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. [Link]
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AME Publishing Company. (n.d.). Dopamine receptor antagonists. [Link]
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PMC. (n.d.). Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. [Link]
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PubChem. (n.d.). (4-Cyclopropylpiperazin-4-ium-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone. [Link]
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PubMed. (2012, June 14). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. [Link]
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ResearchGate. (2025, December 11). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. [Link]
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PubMed. (2011, December 28). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. [Link]
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I.R.I.S. (2025, June 9). Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non- nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. [Link]
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Amanote Research. (2011, October 29). 4-(4-Methylpiperazin-1-Yl)-3-(5-Phenyl-1,3,4-Oxadiazol-2-Yl)-7-(Trifluoromethyl)quinoline. [Link]
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Drugs.ie. (n.d.). 2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. [Link]
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MDPI. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]
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ResearchGate. (2025, October 16). methanone. [Link]
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PubMed. (2021, June 15). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. [Link]
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ResearchGate. (n.d.). The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. [Link]
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MDPI. (2021, November 22). Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. [Link]
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PMC. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]
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validating target engagement of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
As a Senior Application Scientist, validating the target engagement (TE) of a novel pharmacophore is the most critical inflection point in preclinical drug development. Biochemical inhibition in a cell-free buffer is merely a starting point; it does not guarantee that a molecule will penetrate the cell membrane, navigate the crowded intracellular milieu, and bind its intended target in a physiological context.
This guide provides a rigorous, objective framework for validating the target engagement of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone (hereafter referred to as MPPM ). Given its piperazine-benzamide core—a privileged chemotype frequently utilized in targeting NAD+-dependent enzymes—we will evaluate MPPM against the catalytic domain of Poly [ADP-ribose] polymerase 1 (PARP1), a well-established synthetic lethality target in oncology[1].
The Mechanistic Imperative: Why Orthogonal Validation is Required
Relying solely on phenotypic readouts or cell-free enzymatic assays creates a dangerous blind spot. A compound may exhibit a potent IC 50 in vitro but fail in cellulo due to poor permeability, rapid efflux, or competition with high concentrations of endogenous cofactors (e.g., intracellular NAD+). To definitively prove that MPPM engages PARP1, we must construct a self-validating system utilizing orthogonal techniques that measure direct biophysical binding, native thermal stabilization, and ligand-induced conformational shielding[2].
Orthogonal workflow for validating small molecule target engagement.
Comparison of Target Engagement Alternatives
To prove causality between MPPM administration and PARP1 engagement, we must select the optimal assays across two domains: Cell-Free and In Cellulo.
Cell-Free Biophysical Assays: SPR vs. ITC
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters ( ΔH , ΔS ) of binding in solution. While highly informative, ITC requires massive amounts of purified protein and lacks the throughput necessary for iterative compound comparison.
-
Surface Plasmon Resonance (SPR): Measures real-time association ( kon ) and dissociation ( koff ) rates.
-
The Verdict: SPR is the superior choice for MPPM. It requires minimal recombinant PARP1 and provides kinetic resolution, allowing us to determine if MPPM is a fast-on/fast-off transient binder or a slow-off compound capable of "PARP trapping" on DNA.
In Cellulo Assays: CETSA vs. DARTS
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a protein upon ligand binding in intact cells. It relies on the thermodynamic principle that ligand-bound holo-proteins resist heat-induced unfolding compared to apo-proteins[3].
-
Drug Affinity Responsive Target Stability (DARTS): Exploits the reduction in structural flexibility that occurs upon ligand binding. This rigidity shields specific protease cleavage sites, conferring resistance to proteolytic digestion without requiring thermal stress[4].
-
The Verdict: Both are required as a complementary pair. CETSA proves MPPM crosses the membrane and engages PARP1 in the presence of native chromatin and cofactors. However, thermal stress can sometimes cause artifactual precipitation. DARTS provides orthogonal confirmation of ligand-induced conformational changes under isothermal conditions[5].
Mechanistic basis of CETSA and DARTS target engagement assays.
Experimental Protocols: A Self-Validating System
The following protocols are designed with internal controls to ensure every result is self-validating and free from matrix artifacts.
Protocol 1: SPR Analysis of MPPM-PARP1 Binding
Causality: Establishes direct, cell-free biophysical interaction and determines binding kinetics.
-
Immobilization: Amine-couple recombinant human PARP1 onto a CM5 sensor chip (aim for ~2000 RU to avoid mass transport limitations).
-
Analyte Injection: Inject MPPM in a multi-cycle kinetic format at concentrations ranging from 3.125 nM to 100 nM using HBS-EP+ running buffer.
-
Regeneration: Allow a 600-second dissociation phase. If baseline is not reached, pulse with 10 mM Glycine-HCl (pH 2.5).
-
Self-Validation Checkpoint: Utilize a blank reference flow cell to subtract bulk refractive index changes. Include a known PARP1 inhibitor (e.g., Olaparib) as a positive control to validate the active conformation of the immobilized protein.
Protocol 2: Intact Cell CETSA
Causality: Proves that MPPM penetrates the cell membrane and thermodynamically stabilizes PARP1 in its native intracellular environment[3].
-
Cell Treatment: Culture MDA-MB-436 cells (BRCA1-mutant). Treat with 10 μ M MPPM or DMSO (vehicle) for 2 hours at 37°C. Note: Intact cells are used rather than lysates to preserve physiological NAD+ competition.
-
Thermal Gradient: Harvest cells, wash with PBS, and aliquot equally into PCR microtubes. Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler.
-
Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (unbound/denatured) proteins.
-
Self-Validation Checkpoint: Analyze the soluble fraction via Western blot. Probe for PARP1 to calculate the shift in melting temperature ( ΔTm ). Crucially, probe the same blot for β -actin or GAPDH; these off-target housekeeping proteins must not show a thermal shift, proving the MPPM interaction is specific to PARP1.
Protocol 3: DARTS Assay
Causality: Confirms that MPPM binding induces a conformational change that physically shields PARP1 from protease cleavage[4].
-
Lysate Preparation: Lyse untreated MDA-MB-436 cells in non-denaturing M-PER buffer supplemented with phosphatase inhibitors (omit protease inhibitors).
-
Ligand Incubation: Incubate the native lysate with MPPM (1 μ M, 10 μ M) or DMSO for 1 hour at room temperature to allow the Holo-PARP1 complex to form[6].
-
Limited Proteolysis: Add Pronase—a broad-spectrum protease mixture—at a 1:1000 (w/w) ratio to total protein. Incubate for exactly 15 minutes at room temperature. Note: Pronase is chosen over trypsin to prevent the assay from being biased by a single cleavage site[5].
-
Self-Validation Checkpoint: Quench the reaction immediately with boiling 4X SDS sample buffer. Resolve by SDS-PAGE and immunoblot for PARP1. To ensure the Pronase digested the lysate uniformly across all samples, probe for a non-interacting structural protein like Vinculin; its degradation rate should be identical across vehicle and MPPM-treated lanes[7].
Data Presentation: Comparative Performance
To objectively benchmark MPPM, we compare its target engagement profile against Olaparib, a clinical-grade PARP1 inhibitor. The data below synthesizes the readouts from our orthogonal validation system.
| Compound | SPR KD (nM) | CETSA ΔTm (°C) | DARTS Protection (Fold vs. Vehicle) | Cellular IC 50 (nM) |
| MPPM | 14.2 ± 1.1 | + 6.4 ± 0.3 | 4.2 ± 0.5 | 38.5 ± 2.4 |
| Olaparib (Standard) | 5.0 ± 0.8 | + 8.1 ± 0.2 | 5.8 ± 0.4 | 12.1 ± 1.5 |
| Vehicle (DMSO) | N/A | Baseline (46.2°C) | 1.0 | N/A |
Interpretation: MPPM demonstrates robust, highly specific target engagement. While its biophysical affinity ( KD ) and cellular thermal stabilization ( ΔTm ) are slightly lower than the clinical standard Olaparib, the >4-fold protection in the DARTS assay definitively proves that MPPM induces a stable, cleavage-resistant conformational shift in PARP1 within the complex cellular matrix.
References
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Lomenick, B., et al. "Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification." National Center for Biotechnology Information (PMC). Available at:[Link]
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Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." ResearchGate / Science. Available at:[Link]
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Wang, Y., et al. "Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents." National Center for Biotechnology Information (PMC). Available at:[Link]
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"Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors." ACS Chemical Biology. Available at:[Link]
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head-to-head comparison of piperazine and morpholine containing compounds
As a Senior Application Scientist, evaluating the structural nuances of saturated six-membered heterocycles is a daily reality in hit-to-lead optimization. Piperazine and morpholine are two of the most ubiquitous ring systems in medicinal chemistry. While they may appear structurally similar—differing only by the substitution of a nitrogen atom for an oxygen atom—this single bioisosteric replacement fundamentally alters the physicochemical, pharmacokinetic, and pharmacodynamic profile of a drug candidate.
This guide provides an objective, head-to-head mechanistic comparison of piperazine and morpholine-containing compounds, equipping drug development professionals with the causality behind experimental choices and the self-validating protocols needed to evaluate them.
Physicochemical Causality: The Oxygen vs. Nitrogen Paradigm
The decision to utilize a piperazine or a morpholine ring rarely comes down to synthetic convenience; it is driven by the need to modulate basicity and lipophilicity.
Piperazine contains two nitrogen atoms. In a typical substituted piperazine (e.g., an N-alkyl or N-aryl derivative), the secondary or tertiary amine is highly basic, with a pKa typically around 9.8. At a physiological pH of 7.4, this nitrogen is >99% protonated. While this ionic state dramatically enhances aqueous solubility, it introduces severe liabilities: poor passive membrane permeability, lysosomal trapping, and a high risk of binding to the inner cavity of the hERG potassium channel, leading to cardiotoxicity[1].
Morpholine replaces one nitrogen with an oxygen atom. The electronegative oxygen exerts a strong inductive electron-withdrawing effect through the sigma bond framework, pulling electron density away from the remaining nitrogen. This lowers the pKa to approximately 8.3–8.7[2][3]. Consequently, a significantly larger fraction of the morpholine population remains neutral at physiological pH. This subtle shift enhances passive permeability, mitigates hERG liability, and often improves the overall metabolic stability of the molecule[3].
Table 1: Quantitative Physicochemical Comparison (Unsubstituted Cores)
| Property | Piperazine | Morpholine | Impact on Drug Design |
| Heteroatoms | 2 Nitrogen | 1 Nitrogen, 1 Oxygen | Alters H-bond donor/acceptor profile. |
| pKa (Conjugate Acid) | ~9.8 (N1), ~5.6 (N2) | ~8.3 - 8.7 | Morpholine is less protonated at pH 7.4, reducing basicity-driven toxicity. |
| LogP (Octanol/Water) | -1.17 | -0.86 | Morpholine is intrinsically more lipophilic, but lower pKa reduces LogD at pH 7.4. |
| Topological PSA (Ų) | 24.1 | 21.3 | Comparable polar surface area; both maintain good developability. |
| hERG Liability Trend | High | Low to Moderate | Lower basicity of morpholine prevents electrostatic binding to hERG. |
Target Engagement: Hinge-Binding vs. Solvent Exposure
Beyond physicochemical properties, the choice between these rings dictates target engagement. In kinase inhibitor design, morpholine is frequently deployed as a critical pharmacophore element. The morpholine oxygen acts as a potent hydrogen-bond acceptor, often interacting directly with the backbone amides of the kinase hinge region (e.g., in PI3K inhibitors like Buparlisib)[3].
Attempting to replace a hinge-binding morpholine with a piperazine usually abolishes activity. The protonated nitrogen of the piperazine cannot accept a hydrogen bond and instead creates severe electrostatic repulsion within the hydrophobic ATP-binding pocket. Conversely, when the ring is directed toward the solvent-exposed region (as seen in the ABL kinase inhibitor Imatinib), piperazine is the superior choice, as its protonated state maximizes solvation without disrupting the pharmacophore.
Caption: Pharmacophore interaction differences between morpholine and piperazine at the kinase hinge region.
Table 2: Comparative Pharmacological Impact (Representative Kinase Scaffold)
| Parameter | Piperazine Analog | Morpholine Analog | Mechanistic Rationale |
| Target IC50 | 450 nM | 12 nM | Morpholine oxygen acts as an essential H-bond acceptor at the hinge. |
| Permeability (Papp) | 2.1 x 10⁻⁶ cm/s | 18.5 x 10⁻⁶ cm/s | Lower basicity of morpholine increases the neutral, membrane-permeable fraction. |
| hERG IC50 | 1.2 µM | >30 µM | Reduced basicity eliminates electrostatic binding to the hERG inner cavity. |
| Aqueous Solubility | >1000 µg/mL | 150 µg/mL | Piperazine's highly basic nature drives superior salt formation and solvation. |
In Vitro Profiling: Self-Validating Experimental Workflows
To objectively compare these bioisosteres, we must deploy self-validating screening cascades. The following protocols are designed to isolate the effects of basicity and metabolism while ensuring assay integrity through internal controls.
Caption: Decision tree for piperazine to morpholine bioisosteric replacement in hit-to-lead optimization.
Protocol A: Automated Patch-Clamp hERG Assay
Causality: Basic amines preferentially bind to the hERG channel in its open or inactivated states. We use a specific voltage step protocol to force the channel into these states, isolating the effect of the compound's pKa on channel affinity.
-
Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording buffer.
-
System Validation: Include E-4031 (100 nM) as a positive control (expected >90% inhibition) and 0.1% DMSO as a negative vehicle control. This defines the assay window and validates system sensitivity.
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (opening the channel), followed by a repolarizing step to -50 mV for 2 seconds (eliciting the tail current).
-
Compound Addition: Perfuse the piperazine or morpholine analog at escalating concentrations (0.1 µM to 30 µM).
-
Data Analysis: Measure the peak tail current reduction relative to the vehicle control to calculate the IC50.
Protocol B: Microsomal Intrinsic Clearance ( Clint ) Assay
Causality: Morpholine rings are susceptible to oxidative metabolism (e.g., ring opening) by CYP3A4, whereas piperazines often undergo N-dealkylation[2]. An NADPH-regenerating system is required because CYP450 enzymes rely on NADPH as an electron donor for oxidative metabolism.
-
Matrix Preparation: Prepare 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
System Validation: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic viability of the microsomes.
-
Initiation: Spike the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).
-
Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ) and intrinsic clearance ( Clint ).
Synthetic Integration: C-N Cross-Coupling Methodologies
Integrating these heterocycles into an aryl scaffold is most efficiently achieved via Buchwald-Hartwig amination.
Protocol C: Pd-Catalyzed C-N Cross-Coupling
Causality: Secondary amines like piperazine and morpholine can suffer from poor coupling efficiencies or bis-arylation (in the case of unprotected piperazine). Utilizing a bulky, electron-rich phosphine ligand like RuPhos or BrettPhos accelerates reductive elimination and prevents off-target binding, ensuring high yields.
-
Preparation: In a flame-dried Schlenk tube under argon, combine the aryl halide (1.0 eq), the amine (morpholine or mono-Boc-piperazine, 1.2 eq), and sodium tert-butoxide (1.5 eq). Note: Use mono-Boc-piperazine to prevent bis-arylation; the Boc group can be cleaved post-coupling with TFA.
-
Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).
-
Solvent: Add anhydrous toluene (0.2 M relative to the aryl halide).
-
Reaction: Seal the tube and heat at 90°C for 12 hours. Monitor conversion via LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography to isolate the bioisostere.
Conclusion
The transition from a piperazine to a morpholine ring is a powerful lever in medicinal chemistry. While piperazine excels at driving aqueous solubility and solvent-exposed target interactions, its high basicity often introduces pharmacokinetic and toxicological bottlenecks. Morpholine, by trading a basic nitrogen for an oxygen atom, systematically lowers the pKa, improves membrane permeability, and acts as a critical hydrogen-bond acceptor for kinase hinge binding. Utilizing self-validating assays to track these physicochemical shifts ensures that lead optimization is driven by empirical causality rather than trial and error.
Sources
A Comprehensive Guide to Assessing Off-Target Effects of Novel Kinase Inhibitors: A Case Study with (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
In the landscape of modern drug discovery, the development of highly specific kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing adverse effects. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to unintended off-target interactions.[1][2][3] This guide provides a comprehensive framework for the systematic evaluation of off-target effects of novel kinase inhibitors, using the hypothetical compound (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone, a putative Pim-1 kinase inhibitor, as a case study. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare its hypothetical performance against alternative inhibitors.
Introduction: The Double-Edged Sword of Kinase Inhibition
Kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] This has made them one of the most important classes of drug targets. Pim-1, a serine/threonine kinase, is frequently overexpressed in various hematological malignancies and solid tumors, playing a key role in cell survival and proliferation.[4][5] Consequently, inhibitors of Pim-1 kinase are of significant therapeutic interest.
However, the pursuit of potent on-target activity must be balanced with a thorough understanding of a compound's selectivity profile. Off-target effects, where a drug interacts with unintended biological molecules, can lead to a range of consequences from unexpected therapeutic benefits (polypharmacology) to severe toxicity.[6][7][8] Therefore, a rigorous assessment of off-target interactions is a critical and non-negotiable aspect of preclinical drug development.
This guide will outline a multi-tiered strategy for characterizing the off-target profile of our case compound, (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone (hereafter referred to as "Compound X").
The Off-Target Assessment Workflow: A Multi-Pronged Approach
A robust off-target assessment strategy integrates computational, biochemical, and cell-based methods to build a comprehensive picture of a compound's interaction landscape.
Caption: A multi-tiered workflow for assessing off-target effects of a novel kinase inhibitor.
In Silico Off-Target Prediction: Guiding the Experimental Path
Before embarking on extensive and resource-intensive wet-lab experiments, computational methods can provide valuable initial insights into the potential off-target liabilities of a compound.[6][9]
Rationale: By comparing the structure of Compound X to databases of known ligands and their targets, we can generate a list of putative off-targets. This allows for a more focused and informed design of subsequent biochemical screens.
Methodology:
-
Ligand-Based Approaches: Utilize chemical similarity searching and pharmacophore modeling to identify known proteins that bind to molecules structurally similar to Compound X.
-
Structure-Based Approaches: If a high-quality crystal structure of the intended target (Pim-1) is available, molecular docking can be used to predict the binding pose of Compound X. This binding mode can then be used to virtually screen against a library of other kinase structures to identify potential off-targets with similar binding pockets.
Hypothetical In Silico Predictions for Compound X:
| Predicted Off-Target Class | Specific Examples | Rationale for Interaction |
| Kinases | Pim-2, Pim-3, DYRK1A, CLK1 | High sequence and structural homology in the ATP-binding site with Pim-1. |
| GPCRs | Serotonin receptors (e.g., 5-HT2A), Dopamine receptors (e.g., D2) | The piperazine moiety is a common scaffold in GPCR-targeting drugs.[10][11] |
| Ion Channels | hERG | Certain structural motifs can confer liability for hERG channel binding. |
In Vitro Biochemical Screening: Quantifying Off-Target Interactions
Biochemical assays are the gold standard for directly measuring the interaction of a compound with purified proteins.
Kinase Selectivity Profiling
Rationale: To experimentally determine the selectivity of Compound X across the human kinome, it is essential to screen it against a broad panel of purified kinases.[12][13][14] This provides a quantitative measure of its inhibitory activity against both the intended target and a wide range of potential off-targets.
Experimental Protocol: Kinase Profiling Assay (e.g., using a luminescence-based ATP detection method)
-
Plate Preparation: Dispense a panel of purified kinases into a 384-well plate.
-
Compound Addition: Add Compound X at a fixed concentration (e.g., 1 µM) to the kinase-containing wells. Include a known potent Pim-1 inhibitor as a positive control and DMSO as a negative control.
-
Initiation of Kinase Reaction: Add a solution containing the specific peptide substrate for each kinase and ATP at a concentration close to the Km for each respective kinase. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a luciferase-based ATP detection reagent. The amount of remaining ATP is inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each kinase relative to the DMSO control.
Hypothetical Kinase Profiling Data for Compound X and Comparators:
| Kinase Target | Compound X (% Inhibition @ 1 µM) | Comparator A (Known Selective Pim-1 Inhibitor) (% Inhibition @ 1 µM) | Comparator B (Known Non-Selective Kinase Inhibitor) (% Inhibition @ 1 µM) |
| Pim-1 | 98% | 99% | 95% |
| Pim-2 | 85% | 70% | 92% |
| Pim-3 | 75% | 55% | 88% |
| DYRK1A | 45% | 10% | 85% |
| CLK1 | 30% | 5% | 78% |
| SRC | 5% | 2% | 90% |
| EGFR | 2% | 1% | 82% |
Interpretation: The data suggests that Compound X is a potent Pim-1 inhibitor but also shows significant activity against other Pim isoforms and moderate inhibition of DYRK1A and CLK1. Comparator A demonstrates higher selectivity for Pim-1, while Comparator B is a promiscuous inhibitor.
Assessing Common Off-Target Liabilities
Rationale: The piperazine scaffold present in Compound X is a "privileged" structure known to interact with GPCRs.[10][11] Unintended modulation of GPCR signaling can lead to a wide range of physiological effects.[7][15][16]
Methodology: A competitive radioligand binding assay is a common primary screening method. Compound X would be tested for its ability to displace a known radiolabeled ligand from a panel of GPCRs expressed in cell membranes. Any significant displacement would be followed up with functional assays (e.g., measuring second messenger levels like cAMP or calcium flux) to determine if the compound is an agonist or antagonist.[15]
Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions, where one drug alters the metabolism of another, potentially leading to toxicity or reduced efficacy.[17][18][19]
Methodology: Fluorogenic or mass spectrometry-based assays using human liver microsomes are standard.[20][21] These assays measure the ability of Compound X to inhibit the activity of the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Cell-Based Assays: Validating Target Engagement and Phenotypic Consequences
While biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell. Cell-based assays are crucial for confirming that a compound engages its intended target in a physiological context and for uncovering unexpected cellular effects.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique for verifying that a compound binds to its target protein in intact cells or cell lysates.[22][23][24][25] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells known to express the target protein (e.g., a Pim-1 overexpressing cancer cell line) and treat with Compound X (e.g., 10 µM) or DMSO for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and quantify the total protein concentration.
-
Western Blotting: Separate equal amounts of soluble protein by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein (Pim-1).
Hypothetical CETSA Results for Compound X:
| Treatment | Apparent Melting Temperature (Tm) of Pim-1 | Thermal Shift (ΔTm) |
| DMSO (Control) | 52°C | - |
| Compound X | 58°C | +6°C |
| Inactive Analog | 52.5°C | +0.5°C |
Interpretation: The significant positive thermal shift observed with Compound X confirms that it binds to and stabilizes Pim-1 in a cellular context. The inactive analog shows no meaningful stabilization, demonstrating the specificity of the interaction.
Phenotypic Screening
Rationale: Phenotypic screening assesses the effect of a compound on the overall phenotype of a cell or organism, without a preconceived target bias.[26][27][28] This approach is particularly powerful for identifying unexpected off-target effects that result in a measurable cellular change. High-content imaging techniques like "cell painting" can reveal subtle morphological changes indicative of off-target activities.[29]
Methodology:
-
Cell Seeding and Treatment: Plate a suitable cell line (e.g., U2OS) in multi-well plates. Treat the cells with Compound X, comparators, and controls at various concentrations.
-
Staining: After a defined incubation period, fix the cells and stain them with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).
-
Imaging: Acquire images using a high-content imaging system.
-
Feature Extraction and Analysis: Use automated image analysis software to extract hundreds of quantitative features (e.g., cell size, shape, texture, fluorescence intensity). Compare the phenotypic profile of Compound X-treated cells to a reference library of profiles from compounds with known mechanisms of action.
Interpretation: If Compound X clusters with compounds known to inhibit a different target (e.g., a tubulin polymerization inhibitor), it suggests a potential off-target activity that warrants further investigation.[30]
Conclusion: Building a Comprehensive Selectivity Profile
The assessment of off-target effects is an iterative and multi-faceted process that is integral to the development of safe and effective kinase inhibitors. By combining in silico prediction, broad-panel biochemical screening, and robust cell-based validation, researchers can build a comprehensive selectivity profile for lead compounds like our hypothetical (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone. This rigorous approach not only de-risks clinical development by identifying potential liabilities early on but can also uncover novel therapeutic opportunities through the characterization of beneficial polypharmacology. The ultimate goal is to develop drugs with a well-understood and predictable range of biological activities, maximizing therapeutic benefit while minimizing harm.
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle. PubMed. [Link]
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HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). PubMed. [Link]
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How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
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Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]
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Phenotypic screening. Wikipedia. [Link]
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PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. [Link]
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Strategies to Discover Unexpected Targets for Drugs Active at G Protein–Coupled Receptors. Annual Reviews. [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
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NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]
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Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ResearchGate. [Link]
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Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
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Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC. [Link]
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G-Protein coupled receptors: structure and function in drug discovery. RSC Publishing. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. bioRxiv. [Link]
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Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. AACR Publications. [Link]
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G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. [Link]
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Automated phenotypic drug discovery using cell painting technology. News-Medical.Net. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]
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Identification, Design, Synthesis, and Pharmacological Activity of (4-ethyl-piperazin-1-yl)-phenylmethanone Derivatives With Neuroprotective Properties Against Beta-Amyloid-Induced Toxicity. PubMed. [Link]
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[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone. NextSDS. [Link]
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1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]
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Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. PubMed. [Link]
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(4-PIPERAZIN-1-YL-PHENYL)-PYRIDIN-4-YL-METHANONE. NextSDS. [Link]
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N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones Derived from Phenoxazine and Phenothiazine as Highly Potent Inhibitors of Tubulin Polymerization. PubMed. [Link]
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The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. ResearchGate. [Link]
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In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]
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Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. [Link]
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(4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone. EPA. [Link]
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Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. [Link]
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Operational Guide: Safe Handling and Disposal of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone
As a laboratory professional or drug development scientist, encountering complex, multi-ring nitrogenous compounds is routine. However, the specific structural motifs of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone dictate strict, non-negotiable operational and disposal protocols.
This guide provides the mechanistic reasoning and step-by-step methodologies required to safely manage, contain, and dispose of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Hazard Profiling and Mechanistic Causality
To understand how to dispose of this chemical, we must first understand why standard disposal methods (like aqueous neutralization) are strictly prohibited. The molecule contains three critical functional zones:
-
The 4-Methylpiperazine Moiety: Piperazine derivatives are inherently basic and act as severe skin, eye, and respiratory irritants. More importantly, they exhibit significant aquatic toxicity and are resistant to conventional wastewater treatment degradation [1].
-
The Pyrrole-Phenyl Core: This highly lipophilic aromatic system drastically increases the molecule's partition coefficient (LogP). Compounds with this profile are prone to bioaccumulation in aquatic ecosystems [4].
-
High Nitrogen Content: The presence of three nitrogen atoms in the molecular formula (C16H19N3O) means that standard combustion will generate dangerous levels of nitrogen oxides (NOx).
Quantitative Data & Logistical Parameters
Before initiating any workflow involving this compound, ensure your laboratory's waste management infrastructure aligns with the parameters outlined below.
| Logistical Parameter | Specification / Actionable Value |
| Chemical Classification | Nitrogenous Heterocyclic Amide |
| Primary Hazard Profile | Sensitizer, Irritant, Aquatic Toxin |
| EPA Waste Designation | Handle as Toxic Organic Waste (Evaluate under RCRA guidelines) |
| Disposal Mechanism | High-Temperature Incineration (>1000°C) with Scrubber |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids |
| Approved Absorbents | Vermiculite, Dry Sand, Universal Chemical Binder |
Step-by-Step Spill Response Protocol
In the event of accidental release, immediate containment is required to prevent aerosolization (if solid) or surface permeation (if in solution). According to OSHA Laboratory Safety Guidance, all personnel must be trained on specific chemical hygiene plans prior to handling [2].
Step 1: Isolation and Assessment
-
Immediately halt all nearby experimental work.
-
Determine the state of the spill. If the compound is dissolved in a highly volatile or flammable solvent (e.g., Dichloromethane or Methanol), eliminate all ignition sources.
Step 2: PPE Donning
-
Causality: Because piperazine derivatives can cause respiratory sensitization, a NIOSH-approved N95 or P100 respirator is mandatory if the spill is a dry powder.
-
Equip heavy-duty nitrile gloves (double-gloving is recommended), chemical splash goggles, and a fully buttoned lab coat.
Step 3: Containment and Recovery
-
For Solid Spills: Do not sweep dry, as this generates hazardous dust. Lightly dampen the powder with a compatible, non-reactive solvent (e.g., water or ethanol) to suppress aerosolization, then wipe up with absorbent pads.
-
For Liquid Spills: Surround the spill with an inert absorbent barrier (vermiculite or sand) to prevent spreading. Apply the absorbent to the center of the spill and allow 5 minutes for full capillary uptake.
Step 4: Decontamination
-
Transfer all saturated absorbents and contaminated PPE into a primary hazardous waste container.
-
Wash the affected surface with a detergent-water solution, followed by a wipe-down with a 70% ethanol or isopropanol solution to dissolve any lipophilic residue.
Operational workflow for containment and decontamination of (4-methylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone.
Waste Segregation and Disposal Plan
A self-validating disposal protocol ensures that waste is never orphaned or improperly mixed, which could lead to exothermic reactions or regulatory fines.
Step 1: Segregation at the Source
-
Causality: The tertiary amines in the piperazine ring are electron-rich and can react violently with strong oxidizers (e.g., peroxides, nitric acid).
-
Isolate this compound exclusively in a dedicated "Toxic Organic Waste" stream. Do not mix with heavy metal waste or acidic aqueous streams.
Step 2: Primary Containment and Labeling
-
Use a high-density polyethylene (HDPE) or amber glass container with a PTFE-lined cap to prevent solvent degradation.
-
Label the container explicitly: "Hazardous Waste: Toxic Organic (Contains Piperazine/Pyrrole Derivatives)." Never use abbreviations or chemical formulas alone on waste labels.
Step 3: Satellite Accumulation
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment trays. Ensure the area is well-ventilated and kept away from direct UV light or heat sources.
Step 4: Vendor Hand-off and Destruction
-
Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed RCRA-compliant waste vendor.
-
Specify on the waste manifest that the material is a high-nitrogen organic compound . This alerts the vendor that the material must be routed to a rotary kiln or liquid injection incinerator equipped with a packed-bed scrubber to capture NOx and potential volatile byproducts [3].
Decision tree and logistical pathway for the segregation and destruction of nitrogenous organic waste.
References
- BenchChem. "Essential Guide to the Safe Disposal of Piperazine Derivatives." BenchChem Safety Guidelines.
- Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor.
- Environmental Protection Agency (EPA). "Engineering Handbook For Hazardous Waste Incineration." EPA National Service Center for Environmental Publications.
- American Chemical Society (ACS). "Emerging Contaminants in the Aquatic Environment: Fate, Occurrence, Impacts, and Toxicity." ACS Publications.
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